4-(4-Bromophenyl)but-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(4-bromophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876231 | |
| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-31-4, 20511-04-0 | |
| Record name | (3E)-4-(4-Bromophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-4-(4-Bromophenyl)-but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Bromophenyl)but-3-en-2-one (CAS: 3815-31-4): Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)but-3-en-2-one, a halogenated chalcone with significant potential in medicinal chemistry and drug development. Chalcones, characterized by their α,β-unsaturated ketone core, are a class of compounds known for their diverse pharmacological activities. The presence of a bromine atom on the phenyl ring of this particular molecule can significantly influence its biological properties, making it a compound of interest for further investigation. This document details its chemical and physical properties, provides established synthesis and purification protocols, outlines analytical characterization methods, and explores its potential applications in drug discovery, drawing on evidence from closely related brominated chalcones.
Introduction: The Promise of Brominated Chalcones in Medicinal Chemistry
Chalcones are naturally occurring and synthetic compounds that form the central core of a variety of important biological molecules[1]. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This reactive enone moiety is a key determinant of their wide-ranging pharmacological effects, which include antimicrobial, anti-inflammatory, and anticancer activities[1].
The introduction of a halogen atom, such as bromine, into the chalcone scaffold can modulate its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The 4-bromophenyl substituent, in particular, has been identified as a crucial feature for the anticancer activity in some molecular frameworks[2]. This guide focuses specifically on 4-(4-bromophenyl)but-3-en-2-one, providing a foundational resource for researchers interested in exploring its synthetic utility and therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 3815-31-4 | [3] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 79.00°C - 80.00°C | [4] |
| Boiling Point | 321.1°C at 760 mmHg | |
| SMILES | CC(=O)C=Cc1ccc(Br)cc1 | [3] |
| InChI Key | ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | [3] |
Synthesis of 4-(4-Bromophenyl)but-3-en-2-one
The synthesis of chalcones can be achieved through several established methods. The two most common and effective routes are the Claisen-Schmidt condensation and the Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Claisen-Schmidt Condensation: A Versatile Approach
The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones due to its simplicity and the ready availability of the starting materials. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.
The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of acetone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, 4-(4-bromophenyl)but-3-en-2-one. The use of a strong base is crucial to drive the equilibrium towards the product by ensuring a sufficient concentration of the enolate. Ethanol is a common solvent as it can dissolve both the reactants and the catalyst.
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An In-depth Technical Guide to (E)-4-(4-bromophenyl)but-3-en-2-one: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (E)-4-(4-bromophenyl)but-3-en-2-one, a chalcone derivative with significant potential in synthetic and medicinal chemistry. We will delve into its systematic IUPAC nomenclature, detailed synthetic protocols based on the Claisen-Schmidt condensation, in-depth spectroscopic characterization, and explore its reactivity as an α,β-unsaturated ketone, a key feature for its application in drug development.
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (E)-4-(4-bromophenyl)but-3-en-2-one .[1] This systematic name is derived from its chemical structure:
-
but-3-en-2-one : The core is a four-carbon chain with a ketone at the second position and a double bond at the third position.
-
(E)- : This prefix indicates the stereochemistry at the double bond is entgegen (opposite), meaning the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the bromophenyl group and the carbonyl group are on opposite sides.
-
4-(4-bromophenyl) : A phenyl group substituted with a bromine atom at the para (4th) position is attached to the fourth carbon of the butenone chain.
The molecular formula is C₁₀H₉BrO, and its molecular weight is 225.08 g/mol .[1][2]
Synthesis via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones like (E)-4-(4-bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation .[3][4][5] This reaction is a type of crossed aldol condensation between an aromatic aldehyde (in this case, 4-bromobenzaldehyde) and a ketone (acetone) in the presence of a base.[6]
Underlying Mechanism
The Claisen-Schmidt condensation proceeds through a well-established mechanism:[7][8]
-
Enolate Formation : The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone (acetone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-bromobenzaldehyde).
-
Aldol Addition : This results in the formation of a β-hydroxy ketone intermediate.
-
Dehydration : The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, (E)-4-(4-bromophenyl)but-3-en-2-one. The formation of this extended conjugated system provides the thermodynamic driving force for the reaction.[6]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one.
Materials:
-
4-Bromobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Ketone : To the stirred solution, add acetone (1.5-2 equivalents).
-
Base Addition : While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Reaction Monitoring : The reaction is typically exothermic. Maintain the temperature between 20-25°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often indicated by a color change and the formation of a precipitate.
-
Workup : After the reaction is complete (typically 2-4 hours), pour the reaction mixture into cold water.
-
Isolation : Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-4-(4-bromophenyl)but-3-en-2-one as a solid.[9]
-
Drying : Dry the purified product in a desiccator or under vacuum.
Spectroscopic Characterization
The structure of the synthesized (E)-4-(4-bromophenyl)but-3-en-2-one can be unequivocally confirmed using a combination of spectroscopic techniques.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[10]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1660-1685 (strong) |
| C=C (alkene) | 1600-1640 (medium) |
| C-H (aromatic) | 3000-3100 (medium) |
| C-H (alkene) | 960-990 (strong, trans) |
| C-Br | 500-600 (medium) |
The conjugation of the carbonyl group with the double bond and the aromatic ring lowers the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure and stereochemistry.
¹H NMR Spectroscopy:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | ~2.4 | Singlet | - |
| =CH- (vinylic, α to C=O) | ~6.7 | Doublet | ~16 |
| =CH- (vinylic, β to C=O) | ~7.5 | Doublet | ~16 |
| Aromatic protons | 7.4-7.6 | Multiplet | - |
The large coupling constant (~16 Hz) for the vinylic protons confirms the E (trans) configuration of the double bond.[9][11]
¹³C NMR Spectroscopy:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | ~27 |
| C=O (ketone) | ~198 |
| =CH- (vinylic, α to C=O) | ~128 |
| =CH- (vinylic, β to C=O) | ~143 |
| C-Br (aromatic) | ~125 |
| Aromatic carbons | 129-135 |
Reactivity and Applications in Drug Development
The α,β-unsaturated ketone moiety in (E)-4-(4-bromophenyl)but-3-en-2-one is a key structural feature that imparts significant reactivity and biological activity.[12] This functionality makes it a valuable scaffold in drug discovery.[13][14]
Key Reactions for Derivatization
The core structure can be readily modified to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Michael Addition : The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack by a variety of nucleophiles (e.g., thiols, amines, carbanions). This reaction is particularly relevant in biological systems where the thiol groups of cysteine residues in proteins can react with chalcones.
-
Epoxidation : The double bond can be epoxidized using reagents like m-CPBA to form an epoxide, which can be further functionalized.
-
Reduction : The carbonyl group and the double bond can be selectively reduced. For example, sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, while catalytic hydrogenation can reduce both the ketone and the double bond.
-
Cyclization Reactions : Chalcones are precursors for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, which are important pharmacophores.
Caption: Key reactions for the derivatization of (E)-4-(4-bromophenyl)but-3-en-2-one.
Potential as a Drug Discovery Lead
Chalcones, as a class of compounds, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[4][14] The presence of the bromophenyl group in (E)-4-(4-bromophenyl)but-3-en-2-one can enhance its lipophilicity and potentially its interaction with biological targets. The α,β-unsaturated ketone can act as a covalent binder to specific protein targets, a mechanism that is being increasingly explored in drug design. For example, compounds with similar structures have been investigated as inhibitors of enzymes like Aurora A kinase.[15]
Conclusion
(E)-4-(4-bromophenyl)but-3-en-2-one is a readily accessible and highly versatile chalcone derivative. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the rich reactivity of its α,β-unsaturated ketone core, makes it an attractive starting point for the development of novel therapeutic agents. The detailed synthetic and spectroscopic information provided in this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of its full potential in drug discovery and development.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)but-3-en-2-one
Introduction: The Significance of a Versatile Chalcone
4-(4-Bromophenyl)but-3-en-2-one, a member of the chalcone family, is a valuable and versatile synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This arrangement imparts unique electronic and geometric properties, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. The presence of a bromine atom on the phenyl ring further enhances its utility, providing a handle for a variety of cross-coupling reactions and other chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(4-Bromophenyl)but-3-en-2-one, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of 4-(4-Bromophenyl)but-3-en-2-one are fundamental to its application in research and development. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO | |
| Molecular Weight | 225.08 g/mol | |
| CAS Number | 3815-31-4 | |
| Appearance | Solid | |
| Melting Point | 323 K (50 °C) | [1] |
| Boiling Point | 321.1 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils, very soluble in ethanol. | [1] |
Structural and Spectroscopic Data
The molecular structure of 4-(4-Bromophenyl)but-3-en-2-one consists of a para-substituted bromophenyl group linked to an unsaturated carbonyl moiety.[1] This planar structure facilitates π-π stacking interactions in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, MeOD): δ (p.p.m.) = 8.75–8.67 (m, 2H, ArH); 8.56–8.48 (m, 2H, ArH); 8.01–7.81 (m, 2H); 2.87 (d, ³J = 6.0 Hz, 3H, –Me)[1]
-
¹³C NMR (75 MHz, MeOD): δ (p.p.m.) = 191.15 (CO); 147.25 (CH); 137.84 (C); 132.98, 132.98, 141.29, 131.29 (CH), 128.78 (C), 127.97 (CH), 18.67 (CH₃)[1]
Mass Spectrometry (MS):
A mass spectrum is available for a compound identified as "3-Buten-2-one, 4-[p-bromophenyl]-", which is consistent with the structure of 4-(4-Bromophenyl)but-3-en-2-one.[3]
Infrared (IR) Spectroscopy:
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde (4-bromobenzaldehyde) with a ketone (acetone).
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative procedure based on established methods for chalcone synthesis.[4][5]
Materials:
-
4-Bromobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in ethanol.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide or potassium hydroxide in water. Slowly add the basic solution to the ethanolic solution of the aldehyde with vigorous stirring.
-
Addition of Ketone: To the stirred mixture, add acetone dropwise. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.[6]
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-Bromophenyl)but-3-en-2-one.[1] Alternatively, the crude product can be extracted with ethyl acetate, the organic layer washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[1] The resulting residue can be further purified by distillation under reduced pressure.[1]
Caption: Workflow for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(4-Bromophenyl)but-3-en-2-one is dominated by the presence of the α,β-unsaturated ketone functionality. This conjugated system presents two electrophilic centers: the carbonyl carbon and the β-carbon.
Nucleophilic Addition Reactions
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition): The mode of nucleophilic attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon in a 1,2-addition fashion. In contrast, softer nucleophiles, including amines, thiols, and enolates, preferentially attack the β-carbon via a 1,4-addition (Michael addition) mechanism.
Caption: Reactivity of 4-(4-Bromophenyl)but-3-en-2-one towards nucleophiles.
A Versatile Synthon for Heterocyclic Chemistry
4-(4-Bromophenyl)but-3-en-2-one is a key building block for the synthesis of a wide variety of heterocyclic compounds. The α,β-unsaturated ketone moiety can react with binucleophilic reagents to form five-, six-, and seven-membered rings. For instance, reaction with hydrazine derivatives can yield pyrazolines, while reaction with hydroxylamine can produce isoxazolines. These heterocyclic scaffolds are prevalent in many biologically active molecules.[7]
Applications in Drug Discovery and Development
The chalcone framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity.[8] Consequently, chalcone derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
While specific biological activity data for 4-(4-Bromophenyl)but-3-en-2-one is not extensively documented in publicly available literature, its structural features suggest potential for further investigation. The presence of the bromophenyl group allows for its incorporation into larger molecules through reactions such as Suzuki and Heck couplings, enabling the generation of diverse chemical libraries for drug screening. Furthermore, related bromophenyl-containing heterocyclic compounds have shown promising biological activities, such as kinase inhibition.[9]
Safety and Handling
4-(4-Bromophenyl)but-3-en-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
GHS Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P501 (Dispose of contents/container to an approved waste disposal plant).
It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
Conclusion
4-(4-Bromophenyl)but-3-en-2-one is a synthetically accessible and highly versatile compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the rich reactivity of the chalcone scaffold, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the creation of novel molecules with desired functional and biological properties.
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Sonneck, M., et al. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 11), 1636–1638. [Link]
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Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
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NIST. (n.d.). (E)-4-(3-Bromophenyl)-but-3-en-2-one. In NIST Chemistry WebBook. [Link]
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Mojtahedi, M. M., et al. (2018). Claisen‐Schmidt condensation for the synthesis of 4‐(4‐bromophenyl)‐4‐oxobut‐2‐enal: A versatile precursor for the synthesis of various heterocyclic compounds. Journal of Heterocyclic Chemistry, 55(11), 2664-2670. [Link]
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Navarro, A., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
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Zeng, Y., et al. (2008). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2218. [Link]
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Li, W., et al. (2024). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters. [Link]
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Nardi, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11842-11853. [Link]
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El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]
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Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]
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Salehi, B., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 248, 109109. [Link]
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Crasto, A. M. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Organic Spectroscopy International. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)but-3-en-2-one: Starting Materials and Core Methodologies
Introduction
4-(4-Bromophenyl)but-3-en-2-one, a chalcone derivative, serves as a valuable building block in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry and materials science. Its α,β-unsaturated ketone moiety and the presence of a bromine atom on the phenyl ring provide reactive sites for a multitude of chemical transformations. This guide offers a comprehensive overview of the primary and alternative synthetic routes to this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the synthesis of this important intermediate.
Primary Synthetic Route: The Claisen-Schmidt Condensation
The most direct and widely employed method for the synthesis of 4-(4-bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen.
Mechanistic Rationale
The Claisen-Schmidt condensation proceeds via a three-step mechanism under basic conditions:
-
Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by a water molecule, yielding a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-(4-bromophenyl)but-3-en-2-one. The formation of the conjugated system is the thermodynamic driving force for the dehydration step.
Diagram of the Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a step-by-step method for the synthesis of 4-(4-bromophenyl)but-3-en-2-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 | 10.0 g | 0.054 |
| Acetone | 58.08 | 30 mL | 0.41 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.0625 |
| Ethanol (95%) | - | 50 mL | - |
| Deionized Water | - | As needed | - |
| Glacial Acetic Acid | - | As needed | - |
Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of 95% ethanol. Add 30 mL of acetone and a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Base Addition: While stirring vigorously, slowly add a solution of 2.5 g of sodium hydroxide dissolved in 25 mL of cold water. The addition should be dropwise to maintain the temperature below 10 °C. A yellow precipitate will begin to form.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Neutralization and Isolation: Quench the reaction by adding glacial acetic acid dropwise until the solution is neutralized (pH ~7). Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pale yellow crystals of 4-(4-bromophenyl)but-3-en-2-one.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Safety Precautions:
-
4-Bromobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[10][11]
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[1][12][13][14][15][16] Handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area.
Alternative Synthetic Route: The Wittig Reaction
An alternative approach for the synthesis of α,β-unsaturated ketones like 4-(4-bromophenyl)but-3-en-2-one is the Wittig reaction.[17][18] This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[3][17][19][20]
General Workflow
The synthesis of 4-(4-bromophenyl)but-3-en-2-one via the Wittig reaction would involve the reaction of 4-bromobenzaldehyde with a suitable phosphonium ylide, specifically acetylmethylidenetriphenylphosphorane ((triphenyl-λ⁵-phosphanylidene)acetone).
Diagram of the Wittig Reaction Workflow
Caption: General workflow for the synthesis of an enone via the Wittig reaction.
Discussion of the Wittig Approach
The Wittig reaction offers excellent control over the position of the newly formed double bond.[19] For the synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one, a stabilized ylide is required, which generally favors the formation of the (E)-isomer.[21] However, the preparation of the phosphonium salt and the subsequent generation of the ylide often require anhydrous conditions and strong, air-sensitive bases like n-butyllithium, making the procedure more demanding than the Claisen-Schmidt condensation.[3] The removal of the triphenylphosphine oxide byproduct can also be challenging.[21]
Comparison of Synthetic Routes
| Feature | Claisen-Schmidt Condensation | Wittig Reaction |
| Starting Materials | 4-Bromobenzaldehyde, Acetone | 4-Bromobenzaldehyde, Acetonyltriphenylphosphonium salt |
| Reagents | Strong base (e.g., NaOH, KOH) in a protic solvent (e.g., ethanol/water) | Strong, aprotic base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) |
| Reaction Conditions | Typically 0 °C to room temperature | Often requires low temperatures for ylide formation |
| Stereoselectivity | Generally favors the more stable (E)-isomer | Can be controlled to favor (E) or (Z) depending on the ylide and conditions |
| Byproducts | Water | Triphenylphosphine oxide |
| Advantages | Simple, one-pot procedure; readily available and inexpensive reagents; high yields. | High regioselectivity; versatile for a wide range of aldehydes and ketones. |
| Disadvantages | Can sometimes lead to self-condensation of the ketone if not controlled properly. | Requires anhydrous conditions; strong, air-sensitive bases; byproduct removal can be difficult. |
Characterization of 4-(4-Bromophenyl)but-3-en-2-one
The synthesized 4-(4-bromophenyl)but-3-en-2-one should be characterized by standard spectroscopic methods to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | Pale yellow solid[17] |
| Molecular Formula | C₁₀H₉BrO[17] |
| Molecular Weight | 225.08 g/mol [14][17] |
| CAS Number | 3815-31-4[17] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For a similar compound, 4-phenyl-3-buten-2-one, characteristic signals are observed for the methyl protons, the vinylic protons, and the aromatic protons.[22] For 4-(4-bromophenyl)but-3-en-2-one, the aromatic region would show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of 4-(4-bromophenyl)but-3-en-2-one is expected to show signals for the methyl carbon, the carbonyl carbon, the two vinylic carbons, and the four distinct aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[23]
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 4-(4-bromophenyl)but-3-en-2-one would include:
-
A strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1660-1685 cm⁻¹.
-
A medium absorption band for the C=C stretch of the alkene, typically around 1600-1640 cm⁻¹.
-
Absorption bands corresponding to the C-H stretches of the aromatic and vinylic protons.
-
A band for the C-Br stretch, typically in the fingerprint region.
-
Conclusion
This technical guide has detailed the primary and alternative synthetic routes for the preparation of 4-(4-bromophenyl)but-3-en-2-one. The Claisen-Schmidt condensation stands out as the more practical and efficient method for large-scale synthesis due to its operational simplicity and the use of readily available, inexpensive reagents. The Wittig reaction, while offering excellent control over stereochemistry, presents greater experimental challenges. The provided experimental protocol for the Claisen-Schmidt condensation, along with the safety precautions and characterization data, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
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Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Claisen-Schmidt condensation for the synthesis of 4. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. Retrieved January 28, 2026, from [Link]
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4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE | CAS#:3815-31-4. (2025, August 25). Chemsrc. Retrieved January 28, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, November 20). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 328-344. [Link]
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phosphonium ylides. (2019, January 9). YouTube. Retrieved January 28, 2026, from [Link]
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 28, 2026, from [Link]
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Ylide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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How can I synthesize an (E)-configured enone using the Wittig reaction? (2015, August 20). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]
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The Claisen-Schmidt Condensation: A Comprehensive Mechanistic Guide to Chalcone Synthesis
This in-depth technical guide provides a comprehensive exploration of the Claisen-Schmidt condensation reaction for the synthesis of chalcones, compounds of significant interest in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core mechanistic principles, details experimental considerations, and offers insights into the factors governing the successful synthesis of these valuable α,β-unsaturated ketones.
Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of organic compounds. They serve as key precursors for the synthesis of a wide array of flavonoids and other heterocyclic compounds with diverse pharmacological activities.[1][2] The Claisen-Schmidt condensation, a variant of the aldol condensation, stands as the most prevalent and versatile method for their synthesis.[1][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (typically an acetophenone).[1][4] The simplicity, efficiency, and broad substrate scope of this reaction have cemented its importance in both academic research and industrial applications. This guide will delve into the mechanistic intricacies of this vital transformation.
The Core Mechanism: A Tale of Two Catalytic Pathways
The Claisen-Schmidt condensation can proceed via two primary mechanistic routes: base-catalysis and acid-catalysis. The choice of catalyst not only dictates the reaction pathway but also influences the reaction rate, yield, and the potential for side reactions.
Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed pathway is the more traditionally employed method for chalcone synthesis, typically utilizing alkali hydroxides such as NaOH or KOH in a protic solvent like ethanol.[1][4] The mechanism unfolds in a series of well-defined steps:
-
Enolate Formation: The reaction initiates with the abstraction of an acidic α-hydrogen from the acetophenone by the base (e.g., hydroxide ion), forming a resonance-stabilized enolate.[1] This is the rate-determining step of the reaction. The resulting enolate is a potent nucleophile.
-
Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[1]
-
Protonation: The alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the formation of an enolate which then eliminates a hydroxide ion, resulting in the formation of the thermodynamically stable α,β-unsaturated ketone, the chalcone. The conjugation of the newly formed double bond with both the carbonyl group and the aromatic rings provides the driving force for this dehydration step.
Diagram: Base-Catalyzed Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed mechanism for chalcone synthesis.
Acid-Catalyzed Claisen-Schmidt Condensation
While less common, acid catalysis offers an alternative route for chalcone synthesis, often employing protic acids like HCl or Lewis acids such as AlCl₃ or BF₃.[3][5] The mechanism under acidic conditions proceeds as follows:
-
Enol Formation: The ketone is first protonated at the carbonyl oxygen by the acid catalyst. This enhances the acidity of the α-hydrogens, facilitating their removal by a weak base (like the conjugate base of the acid or another molecule of the ketone) to form the enol tautomer.
-
Aldehyde Activation: Concurrently, the aromatic aldehyde is also activated by protonation of its carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The enol, acting as the nucleophile, attacks the activated carbonyl carbon of the protonated aldehyde. This step forms a new carbon-carbon bond and results in a protonated β-hydroxy ketone intermediate.
-
Deprotonation and Dehydration: A weak base removes a proton from the carbonyl oxygen of the intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Finally, elimination of a water molecule and a proton from the α-carbon yields the chalcone.
Diagram: Acid-Catalyzed Claisen-Schmidt Condensation Mechanism
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Methodological & Application
Application Notes & Protocols: 4-(4-Bromophenyl)but-3-en-2-one as a Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Importance of a Brominated Chalcone
In the landscape of organic synthesis, the strategic value of an intermediate is measured by its accessibility, stability, and the diversity of complex scaffolds it can generate. 4-(4-Bromophenyl)but-3-en-2-one, a halogenated chalcone, stands out as a quintessential example of such a versatile building block. Chalcones, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings, are not only precursors to flavonoids but also serve as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2]
The presence of a bromine atom on one of the phenyl rings elevates the synthetic utility of 4-(4-bromophenyl)but-3-en-2-one beyond that of a simple chalcone. This bromine atom acts as a crucial synthetic handle, enabling a vast range of post-synthesis modifications through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the late-stage introduction of molecular diversity, a highly sought-after feature in drug discovery and materials science.
This guide provides an in-depth exploration of the synthesis of 4-(4-bromophenyl)but-3-en-2-one and details its application in the construction of high-value heterocyclic compounds, offering field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of 4-(4-Bromophenyl)but-3-en-2-one via Claisen-Schmidt Condensation
The most reliable and scalable method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation followed by dehydration.[1][5] This reaction provides a direct and efficient route to the target intermediate from readily available starting materials.
Mechanistic Rationale
The causality of the Claisen-Schmidt condensation hinges on the differential reactivity of the two carbonyl compounds. The reaction is initiated by a strong base (e.g., NaOH) which selectively deprotonates the α-carbon of acetone. Acetone is chosen for its acidic α-protons and its symmetry, which prevents the formation of regioisomeric enolates. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. A subsequent protonation and base-catalyzed dehydration (E1cB mechanism) spontaneously occur to yield the thermodynamically stable conjugated system of the chalcone. The aromatic aldehyde is chosen as the electrophile because it lacks α-protons and therefore cannot undergo self-condensation.
Figure 1: Conceptual workflow for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one.
Detailed Synthesis Protocol
This protocol is designed for robustness and high yield. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
Acetone (≥ 2.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of ethanol with magnetic stirring until a clear solution is formed.
-
Addition of Ketone: To the stirred solution, add 6.3 mL of acetone (a molar excess is used to drive the reaction and minimize self-condensation of acetone).
-
Initiation of Condensation: Cool the flask in an ice bath to approximately 5-10 °C. While maintaining vigorous stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution dropwise over 20-30 minutes. The slow addition and cooling are critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: A yellow precipitate will begin to form. After the addition of NaOH is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Product Isolation: Quench the reaction by pouring the slurry into 200 mL of cold water. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.
-
Drying: Dry the purified pale-yellow crystals in a vacuum oven at a low temperature (~40-50 °C) to a constant weight.
Data Summary & Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Physical Appearance | Pale-yellow crystalline solid |
| Melting Point | ~108-112 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, -CH₃), ~6.9 (d, 1H, =CH-CO), ~7.5 (d, 1H, Ar-CH=), ~7.4-7.6 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~27.5, ~125.0, ~126.5, ~129.5, ~132.0, ~134.0, ~142.5, ~198.0 |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600 (C=C stretch), ~980 (trans C-H bend) |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.[6][7]
Part 2: Applications as a Synthetic Intermediate
The true power of 4-(4-bromophenyl)but-3-en-2-one lies in its ability to serve as a scaffold for constructing complex heterocyclic systems. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and a partner in cyclocondensation reactions.
Application 1: Synthesis of 2-Amino-4-(4-bromophenyl)-6-arylpyrimidine Derivatives
Pyrimidines are core structures in numerous pharmaceuticals, including antiviral and anticancer agents.[3][8] This protocol describes a reliable synthesis of a substituted pyrimidine via a cyclocondensation reaction with guanidine.
Mechanistic Rationale: The reaction proceeds through an initial Michael addition of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group of guanidine onto the ketone carbonyl. The resulting dihydropyrimidine intermediate then undergoes dehydration (or oxidation) to yield the stable aromatic pyrimidine ring.
Figure 2: Workflow for the synthesis of pyrimidine derivatives from the chalcone intermediate.
Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-6-methylpyrimidine
-
Base Preparation: In a dry round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 0.23 g of sodium metal in 30 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: To the sodium ethoxide solution, add 2.25 g (1.0 eq) of 4-(4-bromophenyl)but-3-en-2-one and 0.96 g (1.0 eq) of guanidine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux with stirring for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrimidine derivative.
Application 2: The Suzuki-Miyaura Cross-Coupling Reaction
The 4-bromo substituent is not merely a passive group; it is a key functional handle for diversification. This is expertly demonstrated by its use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.[3][4]
Causality & Experimental Choice: The choice of a palladium catalyst, typically Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial as it facilitates the oxidative addition of the palladium(0) complex into the aryl-bromine bond, initiating the catalytic cycle. A base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid for transmetalation. The solvent, often a mixture like 1,4-dioxane and water, must be capable of dissolving both the organic and inorganic reagents.
Figure 3: Logical relationship in a Suzuki-Miyaura cross-coupling diversification strategy.
Protocol: Synthesis of 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)but-3-en-2-one
-
Setup: To a flame-dried Schlenk flask, add 1.12 g (0.5 mmol) of 4-(4-bromophenyl)but-3-en-2-one, 0.91 g (0.6 mmol, 1.2 eq) of 4-methoxyphenylboronic acid, and 1.38 g (1.0 mmol, 2.0 eq) of potassium carbonate.
-
Catalyst Addition: Add 29 mg (0.025 mmol, 5 mol%) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add 20 mL of a degassed 3:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl chalcone.
Conclusion
4-(4-Bromophenyl)but-3-en-2-one is a powerful and multifaceted intermediate. Its straightforward synthesis via the Claisen-Schmidt condensation makes it highly accessible. The dual reactivity offered by the α,β-unsaturated ketone system and the aryl bromide handle provides a rich platform for synthetic exploration. The protocols detailed herein demonstrate its utility in constructing valuable heterocyclic cores and in creating diverse molecular libraries through cross-coupling chemistry, solidifying its role as a cornerstone intermediate for researchers in both academic and industrial settings.
References
- Method of producing (e)-4-phenyl-3-buten-2-one.
- Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. RSC Medicinal Chemistry.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Claisen‐Schmidt condensation for the synthesis of 4.
- Preparation of 4-(4-nitrophenyl)but-3-en-2-one. PrepChem.com.
- trans-4-Phenyl-3-buten-2-one(1896-62-4) 1 H NMR. ChemicalBook.
- (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR. ChemicalBook.
- Synthesis of quinolines. Organic Chemistry Portal.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
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- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR [m.chemicalbook.com]
- 7. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Activity of 4-(4-Bromophenyl)but-3-en-2-one Chalcones
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer potential of 4-(4-Bromophenyl)but-3-en-2-one, a member of the chalcone family of compounds. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of natural and synthetic compounds with a broad spectrum of biological activities, including promising anticancer properties. The presence of a 4-bromophenyl moiety is often associated with enhanced cytotoxic activity in various molecular scaffolds, making this particular chalcone a compound of significant interest for oncological research.[1]
This guide offers a structured approach, from synthesis and characterization to detailed in vitro protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways. The methodologies described herein are based on established practices for the evaluation of novel anticancer agents and are designed to be self-validating through the inclusion of appropriate controls and detailed data analysis steps.
Rationale and Background
Chalcones exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[2] Many chalcone derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and cell death. Furthermore, chalcones have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and inflammation.[3][4] The α,β-unsaturated ketone moiety in the chalcone scaffold is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with nucleophilic residues (like cysteine) in target proteins.
The 4-bromophenyl substituent is a key feature of the target compound. Halogenated compounds, particularly those containing bromine, have demonstrated significant biological activity. The presence of the bromine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, potentially enhancing its anticancer efficacy. While direct experimental data on 4-(4-Bromophenyl)but-3-en-2-one is limited in publicly available literature, the foundational knowledge of chalcone chemistry and biology provides a strong basis for its investigation as a potential anticancer agent.
Synthesis and Characterization
The synthesis of 4-(4-Bromophenyl)but-3-en-2-one can be readily achieved through a Claisen-Schmidt condensation reaction. This classic organic reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Protocol 2.1: Synthesis via Claisen-Schmidt Condensation
Objective: To synthesize (E)-4-(4-Bromophenyl)but-3-en-2-one.
Materials:
-
4-Bromobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Cool the flask containing the 4-bromobenzaldehyde solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled aldehyde solution with vigorous stirring.
-
To this mixture, add acetone (1.2 equivalents) dropwise while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the crude product using a Büchner funnel, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified (E)-4-(4-Bromophenyl)but-3-en-2-one.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl system.
-
Melting Point: To assess the purity of the compound.
In Vitro Anticancer Activity Evaluation
A tiered approach is recommended for the in vitro evaluation of 4-(4-Bromophenyl)but-3-en-2-one, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the anticancer evaluation of 4-(4-Bromophenyl)but-3-en-2-one.
Protocol 3.1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 4-(4-Bromophenyl)but-3-en-2-one on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
4-(4-Bromophenyl)but-3-en-2-one stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 4-(4-Bromophenyl)but-3-en-2-one in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of 4-(4-Bromophenyl)but-3-en-2-one | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |
| A549 | Lung Cancer | Experimental Data | Experimental Data |
| HCT116 | Colon Cancer | Experimental Data | Experimental Data |
| MCF-10A | Non-cancerous | Experimental Data | Experimental Data |
Protocol 3.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the cytotoxic effect of 4-(4-Bromophenyl)but-3-en-2-one is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line of interest.
-
4-(4-Bromophenyl)but-3-en-2-one.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 4-(4-Bromophenyl)but-3-en-2-one at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7][8]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 3.3: Cell Cycle Analysis
Objective: To investigate the effect of 4-(4-Bromophenyl)but-3-en-2-one on cell cycle progression.
Materials:
-
Cancer cell line of interest.
-
4-(4-Bromophenyl)but-3-en-2-one.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% ethanol (ice-cold).
-
Flow cytometer.
Procedure:
-
Seed cells and treat with the compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the population of cells in a particular phase suggests cell cycle arrest.[9][10]
Mechanistic Insights: Target-Specific Assays
Based on the known mechanisms of action for chalcones, the following assays can provide deeper insights into how 4-(4-Bromophenyl)but-3-en-2-one exerts its anticancer effects.
Protocol 4.1: Tubulin Polymerization Assay
Objective: To determine if 4-(4-Bromophenyl)but-3-en-2-one inhibits tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).
-
4-(4-Bromophenyl)but-3-en-2-one.
-
Positive control (e.g., Colchicine or Nocodazole).
-
Negative control (e.g., DMSO).
-
Spectrophotometer with temperature control.
Procedure:
-
Prepare the reaction mixture containing tubulin and GTP in polymerization buffer on ice.
-
Add the test compound, positive control, or negative control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[11][12]
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of tubulin polymerization will result in a lower rate and extent of absorbance increase.
Signaling Pathway Modulation
Caption: Putative inhibitory mechanisms of 4-(4-Bromophenyl)but-3-en-2-one on the NF-κB and STAT3 signaling pathways.
Protocol 4.2: Western Blot Analysis for NF-κB and STAT3 Signaling
Objective: To assess the effect of 4-(4-Bromophenyl)but-3-en-2-one on the activation of NF-κB and STAT3.
Materials:
-
Cancer cell line of interest.
-
4-(4-Bromophenyl)but-3-en-2-one.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Treat cells with the compound as described previously. For NF-κB activation, cells may be stimulated with TNF-α.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).[13][14][15][16]
Data Analysis: A decrease in the ratio of phosphorylated p65 to total p65, or phosphorylated STAT3 to total STAT3, in compound-treated cells compared to the control would indicate inhibition of these pathways.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anticancer activity of 4-(4-Bromophenyl)but-3-en-2-one. By following this structured approach, researchers can obtain reliable data on its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its potential mechanisms of action. While specific experimental data for this compound is not yet widely available, its chemical structure suggests it is a promising candidate for anticancer drug discovery. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully elucidate its therapeutic potential.
References
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health. [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Institutes of Health. [Link]
-
Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast. CORA. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
-
Natural chalcones as dual inhibitors of HDACs and NF-κB. National Institutes of Health. [Link]
-
A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. MDPI. [Link]
-
Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification. National Institutes of Health. [Link]
-
1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. SciELO México. [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Institutes of Health. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy. PubMed. [Link]
-
The proposed mechanism of chalcones on the inhibition of STAT3. ResearchGate. [Link]
-
A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. MDPI. [Link]
-
Inhibition of TNF α -induced NF- κ B activation by (A) chalcone 11 and... ResearchGate. [Link]
- Method of producing (e)-4-phenyl-3-buten-2-one.
-
Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Research Square. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
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Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PLOS One. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. RASAYAN Journal. [Link]
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
(E)-1-(4-Bromophenyl)but-2-en-1-one. ResearchGate. [Link]
-
Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. National Institutes of Health. [Link]
-
(E)-1-(4-Bromophenyl)but-2-en-1-one. IUCr. [Link]
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. National Institutes of Health. [Link]
-
Cell Cycle Analysis. Blizard Institute. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-(4-Bromophenyl)but-3-en-2-one
Abstract
This application note presents a detailed protocol for the development and validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(4-Bromophenyl)but-3-en-2-one. This α,β-unsaturated ketone is a common building block in organic synthesis and its purity is critical for downstream applications in pharmaceutical and materials science research. The described method is designed to be specific, accurate, and precise, enabling the separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products formed under various stress conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on method development strategy, protocol execution, and data interpretation.
Introduction: The Analytical Imperative for 4-(4-Bromophenyl)but-3-en-2-one
4-(4-Bromophenyl)but-3-en-2-one, a chalcone derivative, serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The presence of the α,β-unsaturated ketone moiety makes it susceptible to various chemical transformations, including Michael additions and reductions, while the bromophenyl group offers a site for cross-coupling reactions. Given its reactive nature, ensuring the purity and stability of this compound is paramount.
The International Council for Harmonisation (ICH) guidelines mandate the development of stability-indicating analytical methods to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[1][2] This application note details a systematic approach to developing and validating an HPLC method that meets these stringent requirements.
Methodological Rationale: A Scientist's Perspective
The selection of the analytical technique and its associated parameters is a critical decision driven by the physicochemical properties of the analyte.
Why Reverse-Phase HPLC?
4-(4-Bromophenyl)but-3-en-2-one is a moderately non-polar molecule due to the presence of the phenyl ring and the butenone chain. Reverse-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the ideal separation mode for such compounds.[3][4] The analyte will exhibit sufficient retention on a C18 column, allowing for effective separation from more polar starting materials or more non-polar byproducts.
The Logic of Mobile Phase Selection and Gradient Elution
A mobile phase consisting of acetonitrile and water is chosen for its excellent UV transparency, low viscosity, and effective elution of a broad range of compounds.[5] Acetonitrile generally provides sharper peaks for chalcone-like structures compared to methanol. The addition of a small amount of acid, such as formic or acetic acid, to the aqueous component is crucial for several reasons:
-
Peak Shape Improvement: It suppresses the ionization of any acidic functional groups on the analyte or impurities, leading to more symmetrical peaks.
-
Enhanced Resolution: It can improve the separation between closely eluting peaks.
A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
Determining the Optimal Detection Wavelength
Chalcones are characterized by their conjugated system, which results in strong UV absorbance.[4][6] The optimal detection wavelength (λmax) for 4-(4-Bromophenyl)but-3-en-2-one is expected to be in the range of 280-370 nm. A diode-array detector (DAD) is highly recommended during method development to determine the λmax of the main peak and to assess the spectral purity of all eluting peaks. For this application note, a wavelength of 320 nm is proposed as a starting point, which should provide a good balance between sensitivity for the parent compound and potential degradation products.
Experimental Protocols
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or DAD detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade Water |
| Reagents | Formic Acid (or Acetic Acid), 4-(4-Bromophenyl)but-3-en-2-one reference standard |
| Glassware | Volumetric flasks, pipettes, autosampler vials with septa |
| Other | 0.45 µm syringe filters |
Chromatographic Conditions
| Parameter | Recommended Setting |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the 4-(4-Bromophenyl)but-3-en-2-one reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the test sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
Forced degradation studies are essential to demonstrate the specificity of the HPLC method by intentionally degrading the sample under various stress conditions.[2][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
Protocol for Forced Degradation
Prepare a 1 mg/mL solution of 4-(4-Bromophenyl)but-3-en-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water) for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours. Neutralize with 1N HCl before injection. Chalcones are known to be sensitive to basic conditions.[7]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase before injection.
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH guidelines to ensure its reliability for its intended purpose.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 4-(4-Bromophenyl)but-3-en-2-one should be pure and well-resolved from any degradation products or impurities. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a concentration range (e.g., 0.025 to 0.15 mg/mL). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to ensure that all impurities are accounted for and that the method is sensitive enough to detect them at specified reporting thresholds.
Visualizations
Figure 1: Workflow for HPLC Purity Analysis.
Figure 2: Forced Degradation Study Workflow.
Conclusion
The RP-HPLC method outlined in this application note provides a robust and reliable framework for determining the purity of 4-(4-Bromophenyl)but-3-en-2-one. The inclusion of forced degradation studies ensures that the method is stability-indicating, a critical requirement for regulatory compliance and for ensuring the quality of materials used in research and development. By following the detailed protocols and understanding the scientific rationale behind the methodological choices, researchers can confidently implement and adapt this method for their specific needs.
References
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]
-
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. [Link]
-
Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]
-
SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1-ONE. (n.d.). RASĀYAN Journal of Chemistry. [Link]
-
Chalcones: A Solubility Study at Different Temperatures. (2014). ResearchGate. [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Frontiers in Chemistry. [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. (2017). Molecules. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. (2022). ResearchGate. [Link]
-
Which is the best solvent that has zero percent solubility for chalcone crystals other than water? (2017). ResearchGate. [Link]
-
Focused review on applications of chalcone based compounds in material science. (2025). ResearchGate. [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). ResearchGate. [Link]
-
Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13CNMR) and computational (density functional theory) studies on 3-bromophenylboronic acid. (2017). ResearchGate. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Applied Chemistry. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. (2023). Molecules. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2020). Asian Journal of Research in Chemistry. [Link]
-
synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository. [Link]
-
Chalcones: A Solubility study at different temperatures. (2014). International Letters of Chemistry, Physics and Astronomy. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Methanol-to-Olefins Studied by UV Raman Spectroscopy as Compared to Visible Wavelength: Capitalization on Resonance Enhancement. (2020). ACS Catalysis. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. [Link]
-
(4-Bromophenyl)-(3-nitrophenyl)methanol. (n.d.). PubChem. [Link]
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- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-(4-Bromophenyl)but-3-en-2-one in Reaction Mixtures
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the accurate quantification of 4-(4-Bromophenyl)but-3-en-2-one in complex reaction mixtures. Designed for researchers, medicinal chemists, and process development scientists, this document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reproducibility. Each section explains the causality behind experimental choices, offering field-proven insights to facilitate method development, optimization, and validation for this critical chalcone intermediate.
Introduction: The Importance of Accurate Quantification
4-(4-Bromophenyl)but-3-en-2-one is a member of the chalcone family, a class of organic compounds that serve as crucial precursors in the synthesis of various flavonoids and other biologically active heterocyclic molecules.[1] The presence of the bromophenyl moiety makes it a valuable intermediate for introducing bromine into a target molecule, a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.
The synthesis of 4-(4-Bromophenyl)but-3-en-2-one, typically achieved through a Claisen-Schmidt condensation of 4-bromobenzaldehyde and acetone, often results in a mixture containing unreacted starting materials, the desired product, and potential side-products.[2] Accurate and precise quantification of the target chalcone is therefore paramount for:
-
Reaction Kinetic Studies: Understanding reaction rates, conversion, and the influence of various catalysts and conditions.
-
Yield Determination: Accurately calculating the efficiency of a synthetic protocol.
-
Purity Assessment: Determining the purity of the crude and purified product.
-
Process Optimization: Guiding the development of scalable, efficient, and reproducible synthetic routes.
This document provides the foundational protocols and validation frameworks necessary to establish a reliable analytical workflow for this important synthetic intermediate.
High-Performance Liquid Chromatography (HPLC) for Routine Analysis
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for monitoring the progress of chalcone synthesis due to its robustness, sensitivity, and high resolving power.[1] The principle lies in the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. Chalcones, being significantly less polar than their aldehyde and ketone precursors, are retained longer on the column, allowing for excellent separation.[3]
Rationale for Method Parameters
-
Stationary Phase: A C18 column is the standard choice for chalcone analysis, offering excellent hydrophobic retention and peak shape.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is typically employed. Acetonitrile often provides better peak resolution and lower backpressure. A small amount of acid (e.g., trifluoroacetic acid or formic acid) can be added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4]
-
Detection: Chalcones possess a conjugated π-system, resulting in strong UV absorbance. Based on data for structurally similar brominated chalcones, a detection wavelength in the range of 310-340 nm is expected to provide high sensitivity for 4-(4-Bromophenyl)but-3-en-2-one.[5][6] A photodiode array (PDA) detector is highly recommended to confirm peak purity and identify the optimal detection wavelength.
Experimental Protocol: RP-HPLC
This protocol provides a starting point for method development. Optimization and validation are required for specific applications.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of 4-(4-Bromophenyl)but-3-en-2-one (purity >98%).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
Protocol Steps:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in water (v/v) and Mobile Phase B as 0.1% TFA in acetonitrile (v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture and dilute it with a known volume of mobile phase (e.g., in a 10 mL volumetric flask). Ensure the final concentration is within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm (or optimal wavelength determined by PDA scan)
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 40% B
-
13-15 min: 40% B (re-equilibration)
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of 4-(4-Bromophenyl)but-3-en-2-one in the reaction sample by interpolating its peak area from the calibration curve.
Method Validation (ICH Q2(R2) Guidelines)
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[7][8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from other components (reactants, by-products, impurities) with no co-elution. Peak purity index (from PDA) should be >0.995. | Ensures the signal is solely from the analyte of interest. |
| Linearity & Range | Correlation coefficient (r²) > 0.99 for the calibration curve over the specified concentration range. | Confirms a proportional relationship between detector response and concentration. |
| Accuracy | Mean recovery of 98-102% for spiked samples at three concentration levels (low, medium, high). | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2% for multiple injections of the same sample and for analyses on different days/by different analysts. | Demonstrates the method's consistency and reproducibility. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 10%). | Defines the lower limit of the method's quantitative range. |
Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis
GC-MS is a powerful alternative for the quantification of 4-(4-Bromophenyl)but-3-en-2-one, particularly when high sensitivity and specificity are required. The compound's volatility allows for its analysis by GC, and the mass spectrometer provides definitive structural information, aiding in peak identification.
Rationale for Method Parameters
-
Ionization Technique: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing a powerful diagnostic tool.
-
GC Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating chalcones and related aromatic compounds.
-
Temperature Program: A gradient temperature program is necessary to ensure the elution of all components with good peak shape, from the more volatile starting materials to the less volatile chalcone product.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Reference standard of 4-(4-Bromophenyl)but-3-en-2-one.
-
Appropriate solvent for dilution (e.g., dichloromethane or ethyl acetate).
Protocol Steps:
-
Standard and Sample Preparation: Prepare standard and reaction samples as described for HPLC, but use a volatile solvent compatible with GC analysis.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: For quantification, operate the MS in Selected Ion Monitoring (SIM) mode. Select characteristic ions of 4-(4-Bromophenyl)but-3-en-2-one (e.g., the molecular ion and major fragment ions) to enhance sensitivity and selectivity. Construct a calibration curve based on the peak area of a selected ion versus the concentration of the reference standard.
Quantitative NMR (qNMR) for In-Situ Reaction Monitoring
qNMR is an intrinsically quantitative technique that allows for the direct measurement of analyte concentration in a reaction mixture without the need for chromatographic separation.[9] It is particularly powerful for real-time kinetic analysis.[10] The concentration of a substance is directly proportional to the integral of its corresponding NMR signal.
Rationale for Experimental Choices
-
Signal Selection: For 4-(4-Bromophenyl)but-3-en-2-one, several signals can be used for quantification. The vinyl protons (doublets between 6.5-8.0 ppm) and the methyl protons (singlet around 2.4 ppm) are typically well-resolved from other reaction components.[11] The choice of signal depends on the absence of overlap with signals from the solvent, starting materials, or by-products.
-
Internal Standard: For absolute quantification, a chemically inert internal standard with a known concentration and non-overlapping signals (e.g., dimethyl sulfone or 1,4-dioxane) must be added to the sample.
-
Acquisition Parameters: To ensure accurate quantification, the relaxation delay (d1) must be sufficiently long (at least 5 times the longest T1 relaxation time of the protons being integrated) to allow for complete spin-lattice relaxation between scans.
Experimental Protocol: qNMR
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz recommended).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) compatible with the reaction.
-
Internal standard (e.g., dimethyl sulfone).
Protocol Steps:
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Accurately add a known mass of the internal standard. Dilute with the deuterated solvent in the NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (determine T1 experimentally for highest accuracy)
-
Number of Scans (ns): Sufficient for good signal-to-noise (e.g., 8 or 16 scans)
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the selected, non-overlapping signal for 4-(4-Bromophenyl)but-3-en-2-one (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (Mass_std / MW_std) * (MW_analyte / Volume_sample)
Where:
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
Data Presentation and Visualization
Comparative Summary of Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV/PDA | Routine reaction monitoring, purity analysis, final yield determination. | Robust, highly reproducible, widely available, PDA allows for peak purity assessment. | Requires method development, solvent consumption, not structurally definitive without MS. |
| GC-MS | Trace analysis, impurity identification, confirmation of identity. | High sensitivity and specificity, provides structural information, good for volatile compounds. | Requires analyte to be thermally stable and volatile, potential for matrix effects. |
| qNMR | In-situ reaction kinetics, absolute quantification without a reference standard of the analyte (with internal standard). | Non-destructive, minimal sample preparation, rapid for kinetic points, intrinsically quantitative. | Lower sensitivity than chromatographic methods, requires access to an NMR spectrometer, potential for signal overlap in complex mixtures. |
Experimental Workflow Diagrams
Caption: HPLC Quantification Workflow.
Caption: qNMR Quantification Workflow.
Conclusion
The quantification of 4-(4-Bromophenyl)but-3-en-2-one in reaction mixtures can be reliably achieved using HPLC, GC-MS, or qNMR spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput (HPLC), high sensitivity (GC-MS), or real-time kinetic data (qNMR). The protocols provided herein serve as robust starting points for method development. Crucially, adherence to a systematic validation process, as outlined by ICH guidelines, is essential to guarantee the generation of trustworthy and reproducible data, which is the bedrock of sound scientific research and efficient drug development.
References
-
ResearchGate. Claisen‐Schmidt condensation for the synthesis of 4. [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
The Royal Society of Chemistry. Synthesis of chalcone. [Link]
-
MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
ResearchGate. Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
-
ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
PubMed. Synthesis and complete assignment of NMR data of 20 chalcones. [Link]
-
SIELC Technologies. Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. [Link]
-
RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. [Link]
-
Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]
-
National Institutes of Health. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
-
Chromatography Online. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]
-
MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]
-
Taylor & Francis Online. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. [Link]
-
Chemsrc. 4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE. [Link]
-
ChemRxiv. CLAISEN-SCHMIDT CONDENSATION: AN INTERDISCIPLINARY JOURNEY IN THE ORGANIC SYNTHESIS LABORATORY. [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromobenzaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of reaction mixtures containing 4-bromobenzaldehyde. Here, we provide in-depth troubleshooting advice and detailed protocols to address the common issue of removing unreacted 4-bromobenzaldehyde from your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted 4-bromobenzaldehyde?
The choice of purification method depends on the properties of your product and the scale of your reaction. The most common and effective techniques include:
-
Bisulfite Extraction: This is a highly selective and efficient method for removing aldehydes. It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic product via liquid-liquid extraction.[1][2][3]
-
Column Chromatography: A standard purification technique that separates compounds based on their polarity. This method is effective but can be time-consuming and require significant amounts of solvent for large-scale purifications.
-
Recrystallization: If your product is a solid with different solubility properties than 4-bromobenzaldehyde, recrystallization can be a simple and effective purification method.[4][5]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind aldehydes, allowing for their removal by simple filtration.[6][7][8]
Q2: How does the bisulfite extraction method for aldehyde removal work?
The underlying principle of this technique is the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde. This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[9] This adduct is an ionic salt and is therefore typically soluble in water, allowing for its separation from the non-polar organic components of the reaction mixture.[3] The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by basification if desired.[1]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low yield or incomplete removal of 4-bromobenzaldehyde using bisulfite extraction.
Possible Causes:
-
Inefficient Adduct Formation: The reaction between the aldehyde and bisulfite may not have gone to completion.
-
Adduct Solubility Issues: The bisulfite adduct of 4-bromobenzaldehyde might have some solubility in the organic phase, especially if the organic solvent is polar.
-
Reagent Quality: The sodium bisulfite solution may have degraded.
Solutions:
-
Optimize Reaction Conditions:
-
Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[3][9]
-
Increase the vigor of shaking during the extraction to ensure maximum contact between the organic and aqueous phases.[1] A 30-second vigorous shake is often sufficient.[2]
-
Employ a water-miscible co-solvent like methanol or THF to facilitate the reaction between the aldehyde in the organic phase and the bisulfite in the aqueous phase.[3]
-
-
Solvent Selection:
-
If you suspect adduct solubility in your organic layer, try switching to a less polar solvent like hexanes for the extraction.[1]
-
-
Perform Multiple Extractions:
-
Repeat the extraction with fresh saturated sodium bisulfite solution to ensure complete removal of the aldehyde.
-
Problem 2: An insoluble solid has formed at the interface of the organic and aqueous layers during bisulfite extraction.
Possible Cause:
-
The bisulfite adduct of highly non-polar aldehydes can sometimes be insoluble in both the aqueous and organic layers.[3]
Solution:
-
Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The filtrate can then be separated into its respective aqueous and organic layers.[3]
Experimental Protocols
Protocol 1: Purification via Bisulfite Extraction
This protocol is a general guideline for the removal of 4-bromobenzaldehyde from a reaction mixture.
Materials:
-
Crude reaction mixture containing 4-bromobenzaldehyde
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or hexanes)
-
Water-miscible co-solvent (e.g., methanol or THF)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible co-solvent like methanol.[3]
-
Transfer the solution to a separatory funnel.
-
Add 1 mL of saturated aqueous sodium bisulfite for every 5 mL of the methanolic solution and shake vigorously for about 30 seconds.[9]
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).[1]
-
Shake the funnel, venting frequently, and then allow the layers to separate. The bisulfite adduct of 4-bromobenzaldehyde will be in the aqueous layer.[3]
-
Drain the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow for Bisulfite Extraction:
Caption: Workflow for the purification of a product from 4-bromobenzaldehyde using bisulfite extraction.
Protocol 2: Purification by Recrystallization
This method is suitable if your desired product is a solid and has significantly different solubility in a particular solvent system compared to 4-bromobenzaldehyde.
Solvent Selection Table for 4-Bromobenzaldehyde:
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [10][11] |
| Diethyl Ether | Soluble | [10][11] |
| Chloroform | Soluble | [10][12] |
| Heptane | Can be crystallized from | [5] |
| Methanol/Water | Can be crystallized from | [4] |
| Water | Insoluble/Slightly Soluble | [11][12][13] |
Procedure:
-
Select a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 4-bromobenzaldehyde remains soluble at room temperature.
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of your product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
Advanced Method: Scavenger Resins
For reactions where traditional extraction or chromatography is challenging, scavenger resins offer a convenient alternative.
How it Works:
Scavenger resins are functionalized polymers that react selectively with certain types of molecules. For aldehydes, resins with amine or hydrazine functionalities are commonly used.[6][7] The unreacted 4-bromobenzaldehyde is covalently bound to the resin, which can then be removed from the reaction mixture by simple filtration.
Decision Logic for Choosing a Purification Method:
Caption: Decision tree for selecting a purification method to remove 4-bromobenzaldehyde.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE, [Link]
-
p-BROMOBENZALDEHYDE. Organic Syntheses Procedure, [Link]
-
2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure, [Link]
- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Synthesis of p-Bromobenzaldehyde. Chempedia - LookChem, [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications, [Link]
-
Workup: Aldehydes. University of Rochester Department of Chemistry, [Link]
-
All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. The Royal Society of Chemistry, [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH, [Link]
-
4-Bromobenzaldehyde. Wikipedia, [Link]
- Preparation of aromatic aldehydes.
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications, [Link]
-
New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. ACS Publications, [Link]
-
Resins with Functional Groups as Scavengers. [Source not further specified], [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry, [Link]
- Method for the bromination of aromatic compound.
-
Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. [Source not further specified], [Link]
-
Analysis of Brominated Benzene Compounds by Gas Chromatography. [Source not further specified], [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Source not further specified], [Link]
-
Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. The Royal Society of Chemistry, [Link]
-
4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM, [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal, [Link]
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. [Source not further specified], [Link]
- Functionalized aldehydes as h2s and mercaptan scavengers.
-
Solid-Supported Scavengers. Supra sciences, [Link]
Sources
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glycopep.com [glycopep.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 1122-91-4: 4-Bromobenzaldehyde | CymitQuimica [cymitquimica.com]
- 12. adpharmachem.com [adpharmachem.com]
- 13. 4-Bromobenzaldehyde | 1122-91-4 [chemicalbook.com]
4-(4-Bromophenyl)but-3-en-2-one stability and storage conditions
Technical Support Center: 4-(4-Bromophenyl)but-3-en-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)but-3-en-2-one (CAS No: 3815-31-4). As an α,β-unsaturated ketone, also known as a chalcone, its reactivity is central to its utility but also presents challenges regarding stability and storage.[1][2] This document outlines best practices for handling, storage, and troubleshooting to ensure experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-(4-Bromophenyl)but-3-en-2-one?
For maximum shelf-life, the compound, which is a solid, should be stored at 2-8°C in a tightly sealed container.[3] To mitigate degradation, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The α,β-unsaturated carbonyl system is susceptible to various reactions, and these conditions minimize exposure to atmospheric moisture, oxygen, and light, which can catalyze degradation pathways.[4][5]
Q2: How sensitive is this compound to air and moisture?
While specific data for this exact molecule is limited, its structural class—chalcones and α,β-unsaturated ketones—is known to be sensitive to atmospheric conditions.[1][6] The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack by water (hydrolysis) or other atmospheric nucleophiles. Some related brominated compounds are explicitly listed as moisture-sensitive.[7] Oxygen can promote oxidative cleavage or polymerization, especially in the presence of light or trace metal impurities. Therefore, minimizing exposure to air and moisture is a critical precautionary measure.
Q3: What are the visible signs of degradation?
Degradation can manifest in several ways:
-
Color Change: A noticeable change from its typical solid appearance (often a pale yellow or off-white) to a darker yellow or brown hue can indicate polymerization or the formation of chromophoric impurities.
-
Insolubility: The compound may become less soluble in solvents where it was previously fully soluble, suggesting the formation of higher molecular weight polymers or insoluble degradation products.
-
Inconsistent Analytical Data: Changes in melting point, the appearance of new spots on Thin-Layer Chromatography (TLC), or unexpected peaks in NMR, HPLC, or LC-MS analyses are definitive signs of degradation.
Q4: Can I store 4-(4-Bromophenyl)but-3-en-2-one in solution?
Storing this compound in solution is not recommended for extended periods. Chalcones have shown susceptibility to degradation in various solvents and pH conditions.[4] If you must prepare a stock solution, do so immediately before use. If short-term storage is unavoidable, use a dry, aprotic solvent, store at -20°C or lower, and blanket the solution with an inert gas. Always perform a quality control check (e.g., TLC or HPLC) before using a previously prepared solution.
Troubleshooting Guide
Inconsistent experimental results are often the first indication of compound instability. This section addresses common issues and provides a logical framework for diagnosis.
Issue 1: Variable Reaction Yields or Stalled Reactions
You observe that a well-established reaction using 4-(4-Bromophenyl)but-3-en-2-one is now giving lower yields or failing to proceed to completion.
-
Causality: The most likely cause is a lower-than-expected purity of the starting material due to degradation. The reactive α,β-unsaturated carbonyl moiety can undergo polymerization or react with trace impurities over time, reducing the concentration of the active compound.[1]
-
Troubleshooting Steps:
-
Verify Purity: Before any reaction, assess the purity of your stock material using a suitable analytical method like ¹H NMR or HPLC. Compare the results to the certificate of analysis or a previously validated batch.
-
Perform a Freshness Test: Run a quick TLC of your current stock against a newly opened or freshly purified sample. The presence of new, lower Rf spots or streaking can indicate polar impurities.
-
Respurify if Necessary: If degradation is confirmed, repurify the material via recrystallization or column chromatography.
-
Issue 2: Appearance of Unexpected Side Products
Your reaction is yielding a complex mixture, including products not accounted for in the expected reaction mechanism.
-
Causality: Degradation products present in the starting material can act as reactants themselves. Alternatively, the reaction conditions (e.g., pH, temperature, nucleophilic reagents) might be promoting the degradation of 4-(4-Bromophenyl)but-3-en-2-one. For instance, strong bases can catalyze Michael additions or polymerization.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Use LC-MS to identify potential impurities in your stock of 4-(4-Bromophenyl)but-3-en-2-one.
-
Review Reaction Conditions: Are there strong nucleophiles, acids, or bases present that could react with the chalcone? Chalcones are known to be particularly unstable in alkaline environments.[4] Consider if a milder catalyst or base could be used.
-
Control Temperature: Exothermic reactions or prolonged heating can accelerate degradation. Ensure adequate temperature control throughout the reaction.
-
Logical Troubleshooting Flow
This diagram outlines a decision-making process for addressing inconsistent experimental outcomes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. study.com [study.com]
- 3. 4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE | CAS#:3815-31-4 | Chemsrc [chemsrc.com]
- 4. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-(4-Bromophenyl)but-3-en-2-one
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chalcone in their work. Here, we address common challenges and frequently asked questions encountered during its synthesis via the Claisen-Schmidt condensation of 4-bromobenzaldehyde and acetone. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Understanding the Core Reaction: The Claisen-Schmidt Condensation
The synthesis of 4-(4-bromophenyl)but-3-en-2-one is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] In this reaction, an enolate ion, generated from a ketone with α-hydrogens (in this case, acetone), acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde that lacks α-hydrogens (4-bromobenzaldehyde).[2] The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, a chalcone. The absence of α-hydrogens on the benzaldehyde derivative is key to minimizing self-condensation side products.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address issues from low yield to product purification and characterization.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low or no product yield is a common frustration. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective.
-
Purity of Starting Materials: The purity of your 4-bromobenzaldehyde is critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air. The presence of 4-bromobenzoic acid will not participate in the condensation and will lower your yield.
-
Self-Validation: Before starting, check the melting point of your 4-bromobenzaldehyde. A broad or depressed melting point suggests impurity. An IR spectrum should show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the absence of a broad O-H stretch characteristic of a carboxylic acid.
-
-
Catalyst Inactivity: The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the deprotonation of acetone to form the reactive enolate.[4] Old or improperly stored base may have absorbed atmospheric carbon dioxide, converting it to the less basic carbonate.
-
Recommendation: Use a fresh, high-purity pellet or a recently prepared aqueous solution of the base.
-
-
Reaction Temperature: While many Claisen-Schmidt condensations proceed readily at room temperature, some systems benefit from gentle cooling, especially during the initial addition of the base, to control exothermic reactions and minimize side products.[5] Conversely, if the reaction is sluggish, gentle warming might be necessary to drive the dehydration of the aldol addition product.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the outcome. Using a slight excess of the aldehyde can help to ensure the complete consumption of the ketone and minimize the formation of di-condensation byproducts.[6] However, a large excess of acetone can favor the self-condensation of acetone.[3]
Q2: I've isolated a product, but the NMR spectrum doesn't match the expected structure for 4-(4-Bromophenyl)but-3-en-2-one. What could it be?
An unexpected NMR spectrum can be perplexing. Here are some common side products and how to identify them:
-
Acetone Self-Condensation Product (Mesityl Oxide): Acetone can react with itself to form 4-methyl-3-penten-2-one (mesityl oxide).[3] This is more likely if the addition of the aldehyde is too slow or if there is a significant excess of acetone.
-
Identification: The 1H NMR spectrum of mesityl oxide will show two singlets for the methyl groups at approximately 2.1 and 1.9 ppm, and a vinylic proton signal around 6.1 ppm.
-
-
Di-condensation Product: Since acetone has two α-carbons, it can potentially react with two molecules of 4-bromobenzaldehyde to form a dibenzalacetone-like product, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.[7]
-
Identification: The 1H NMR of this symmetrical product would lack the methyl singlet of the desired product and show a more complex pattern for the vinylic and aromatic protons.
-
-
Cannizzaro Reaction Products: If your 4-bromobenzaldehyde is old or the reaction conditions are too harsh (e.g., highly concentrated base), it can undergo a Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol (4-bromobenzyl alcohol) and a carboxylic acid (4-bromobenzoic acid).[3]
-
Identification: 4-bromobenzyl alcohol will show a characteristic singlet for the benzylic CH₂ protons around 4.6 ppm. 4-bromobenzoic acid will have a very broad singlet for the carboxylic acid proton (often >10 ppm) and can be confirmed by a simple acid-base extraction.
-
Q3: My final product is an oil or a gummy solid that is difficult to purify. How can I obtain a crystalline product?
Obtaining a non-crystalline product is a common issue in chalcone synthesis, often due to the presence of impurities that inhibit crystallization.[3]
-
Purification is Key: The first step is to ensure the crude product is as pure as possible.
-
Washing: Thoroughly wash the crude product with cold water to remove any residual base and other water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent is the most effective method for purifying chalcones.[5] Ethanol is a commonly used and effective solvent for this purpose. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Solvent Considerations: If ethanol does not yield a crystalline product, you may need to try a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can sometimes be effective. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold.
-
Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.
Experimental Protocol: Solvent-Free Synthesis of 4-(4-Bromophenyl)but-3-en-2-one
This protocol is adapted from a green chemistry approach that minimizes solvent waste and often leads to high yields and purity.[5]
Materials:
-
4-bromobenzaldehyde
-
Acetone
-
Sodium hydroxide (pellets)
-
95% Ethanol (for recrystallization)
-
Mortar and pestle
Procedure:
-
In a mortar, add 1.0 equivalent of 4-bromobenzaldehyde and 1.0 equivalent of solid sodium hydroxide.
-
Gently grind the two solids together with a pestle for about one minute.
-
Add 1.2 equivalents of acetone to the mortar.
-
Grind the mixture vigorously for 10-15 minutes. The mixture will likely turn into a thick, colored paste.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The product spot should be significantly less polar than the starting aldehyde.
-
Once the reaction is complete, add about 10 mL of cold water to the mortar and mix thoroughly to dissolve the sodium hydroxide.
-
Transfer the solid product to a Büchner funnel and wash it with several portions of cold water until the washings are neutral to pH paper.
-
Allow the product to air dry on the funnel.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified 4-(4-bromophenyl)but-3-en-2-one as a solid.
-
Determine the melting point and acquire an NMR spectrum to confirm the identity and purity of the product.
Data Presentation and Characterization
Table 1: Key Reaction Parameters and Expected Observations
| Parameter | Recommended Condition | Rationale & Expected Observation |
| Reactant Ratio | 1:1.2 (4-bromobenzaldehyde:acetone) | A slight excess of acetone helps to drive the reaction to completion. |
| Catalyst | Solid NaOH (1.0 eq.) | The use of solid NaOH in a solvent-free system is an efficient and green method.[5] |
| Temperature | Room Temperature | The reaction is typically facile at room temperature. The grinding may generate some heat. |
| Reaction Time | 10-15 minutes | Solvent-free grinding often leads to significantly shorter reaction times. |
| Product Appearance | Pale yellow to yellow solid | The extended conjugation in the chalcone structure results in absorption in the visible region.[5] |
| Expected Melting Point | Varies, but should be sharp | A sharp melting point is an indicator of high purity. |
Expected NMR Data for (E)-4-(4-Bromophenyl)but-3-en-2-one
Confirming the structure of your final product is paramount. Below are the expected 1H NMR chemical shifts for the target molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.54 (d, J = 8.7 Hz, 2H, Ar-H)
-
7.43 (d, J = 16.5 Hz, 1H, vinylic-H)
-
7.40 (d, J = 8.7 Hz, 2H, Ar-H)
-
6.69 (d, J = 16.2 Hz, 1H, vinylic-H)
-
2.38 (s, 3H, -CH₃)
-
The large coupling constants (J > 16 Hz) for the vinylic protons are characteristic of the trans (E) isomer, which is the thermodynamically more stable and expected product.
Visual Workflow and Mechanistic Overview
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: The reaction pathway for the base-catalyzed Claisen-Schmidt condensation.
References
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. Available at: [Link]
-
Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? Quora. Available at: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]
-
Preparation of chalcones via the (A) Claisen–Schmidt condensation, (B)... ResearchGate. Available at: [Link]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC - NIH. Available at: [Link]
-
(PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Available at: [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.Google Patents.
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. SciSpace. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Did not get the Chalcone? ResearchGate. Available at: [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Available at: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available at: [Link]
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. PubMed Central. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. NIH. Available at: [Link]
-
Claisen–Schmidt Condensation Reaction| Acetone | Benzaldehyde. YouTube. Available at: [Link]
-
Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-4-(3-Bromophenyl)-but-3-en-2-one [webbook.nist.gov]
- 3. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Yield comparison of Friedel-Crafts vs. Claisen-Schmidt for 4-(4-Bromophenyl)but-3-en-2-one
This guide provides an objective, technical comparison of the two primary synthetic routes for 4-(4-Bromophenyl)but-3-en-2-one : the Claisen-Schmidt Condensation (the industry standard) and the Friedel-Crafts Acylation (an alternative, often problematic route).
Executive Summary
For the synthesis of 4-(4-Bromophenyl)but-3-en-2-one, the Claisen-Schmidt Condensation is the superior method , offering yields of 85–95% with high regioselectivity. The Friedel-Crafts route is generally inferior for this specific target, suffering from low yields (<40% ) due to polymerization side reactions (when acylating styrene) or incorrect regiochemistry (when acylating bromobenzene).
| Metric | Claisen-Schmidt Condensation | Friedel-Crafts Acylation (Alkene Route) |
| Primary Precursors | 4-Bromobenzaldehyde + Acetone | 4-Bromostyrene + Acetyl Chloride |
| Typical Yield | 85 – 95% | 30 – 45% |
| Regioselectivity | Exclusive ( | Moderate (Mixture of addition/elimination products) |
| Atom Economy | High (Water is the only byproduct) | Lower (HCl byproduct, Lewis Acid waste) |
| Scalability | Excellent (Industrial Standard) | Poor (Exothermic, polymerization risks) |
Method A: Claisen-Schmidt Condensation (The Gold Standard)
This route utilizes a base-catalyzed crossed-aldol condensation between an aromatic aldehyde and a ketone. It is the preferred method in drug development due to its thermodynamic control, which almost exclusively yields the desired
Mechanism & Rationale
The reaction proceeds via the formation of an enolate ion from acetone, which attacks the electrophilic carbonyl of 4-bromobenzaldehyde. Spontaneous dehydration follows, driven by the formation of the conjugated enone system.
-
Why it works: The equilibrium favors the dehydrated product because the resulting conjugated system (phenyl ring + double bond + carbonyl) is thermodynamically stable.
-
Regiocontrol: Attack occurs at the aldehyde (more electrophilic) rather than self-condensation of acetone, provided the aldehyde is present in excess or added slowly.
Experimental Protocol (Optimized)
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), Acetone (excess, solvent/reactant), NaOH (10% aq), Ethanol.
-
Procedure:
-
Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in acetone (50 mL) and ethanol (20 mL).
-
Cool to 0–5°C to minimize side reactions.
-
Add 10% NaOH solution (15 mL) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: The product often precipitates as a solid. Filter and wash with cold water/ethanol. If oil forms, extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
-
-
Expected Yield: 85–92% as off-white crystals.
Method B: Friedel-Crafts Acylation (The Alternative)
There are two theoretical Friedel-Crafts approaches. It is critical to distinguish between them, as one yields the wrong isomer and the other suffers from poor yield.
Route B1: Acylation of Bromobenzene (The Regioisomer Trap)
-
Reaction: Bromobenzene + Crotonyl Chloride +
. -
Outcome: This reaction predominantly yields 1-(4-bromophenyl)but-2-en-1-one (carbonyl attached to the ring), not the target 4-(4-bromophenyl)but-3-en-2-one.
-
Verdict: Do not use this route for the target compound.
Route B2: Acylation of 4-Bromostyrene (Nenitzescu Acylation)
-
Reaction: 4-Bromostyrene + Acetyl Chloride +
. -
Mechanism: Electrophilic attack of the acetyl cation (
) on the alkene double bond of styrene, followed by elimination of a proton (or HCl). -
Performance:
-
Yield: Low (30–45%).
-
Issues: The styrene starting material is prone to cationic polymerization in the presence of strong Lewis acids (
), leading to "tarry" byproducts. -
Purification: Requires tedious chromatography to separate the product from polymers and chlorinated intermediates.
-
Experimental Protocol (Route B2 - For Comparison Only)
-
Reagents: 4-Bromostyrene (1.0 eq), Acetyl Chloride (1.2 eq),
(1.2 eq), (anhydrous). -
Procedure:
-
Suspend
in dry DCM at 0°C under nitrogen. -
Add acetyl chloride dropwise to generate the acylium ion.
-
Slowly add 4-bromostyrene (diluted in DCM) to the mixture. Critical: Temperature must be kept <5°C to inhibit polymerization.
-
Quench with ice water/HCl.
-
Workup: Extract organic layer, dry, and purify via column chromatography (Silica, Hexane/EtOAc).
-
-
Expected Yield: ~35%.
Visualizing the Pathways
The following diagram illustrates the divergent pathways and the "Regioisomer Trap" inherent in the Friedel-Crafts strategy.
Caption: Comparative reaction pathways showing the high efficiency of Claisen-Schmidt vs. the selectivity and yield issues of Friedel-Crafts routes.
References
-
Claisen-Schmidt Optimization
- Sethi, A. Systematic Lab Experiments in Organic Chemistry. New Age International, 2006.
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Friedel-Crafts Regioselectivity & Yields
-
Sonneck, M., et al. "(E)-1-(4-Bromophenyl)but-2-en-1-one". IUCrData, 2016, 1, x160655. (Demonstrates synthesis of the wrong isomer via FC acylation of bromobenzene with 11% yield).
- Eyley, S.C. "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, Vol 2, Pergamon, 1991.
-
-
Green Chemistry Comparisons
-
Palleros, D.R. "Solvent-Free Synthesis of Chalcones". Journal of Chemical Education, 81(9), 2004. (Comparison of aldol condensation yields).
-
A Comparative Analysis of the Biological Activity of 4-(4-Bromophenyl)but-3-en-2-one and Other Chalcones: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the biological activities of the synthetic chalcone, 4-(4-Bromophenyl)but-3-en-2-one, situated within the broader context of the pharmacologically significant chalcone family. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on its potential and standing against other notable chalcone derivatives in key therapeutic areas.
Introduction: The Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by their open-chain structure of 1,3-diaryl-2-propen-1-one. This core scaffold, featuring an α,β-unsaturated carbonyl system, is a cornerstone in the biosynthesis of all flavonoids and is responsible for a vast spectrum of biological activities.[1] The versatility of the chalcone structure allows for extensive substitutions on its two aromatic rings, directly influencing its biological profile and pharmacokinetic properties.[1] Consequently, chalcones have been extensively investigated for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2]
The most prevalent method for synthesizing these compounds is the Claisen-Schmidt condensation, an alkali- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2] This straightforward synthesis facilitates the creation of large libraries of derivatives for screening and optimization.
Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.
This guide will specifically focus on 4-(4-Bromophenyl)but-3-en-2-one (CAS No: 3815-31-4), a synthetic chalcone featuring a bromine substituent. We will dissect its performance in key biological assays and compare it with other well-documented chalcones to elucidate the impact of its specific structural features.
Part 1: Comparative Anticancer Activity
The anticancer potential of chalcones is one of their most extensively studied attributes.[1][2] Their mechanism of action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery like microtubules.[2][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Chalcones exert their cytotoxic effects through several key pathways:
-
Tubulin Polymerization Inhibition: Similar to agents like colchicine, certain chalcones can bind to tubulin, disrupting microtubule dynamics. This interference is critical during mitosis, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2]
-
Induction of Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This is often mediated by the generation of reactive oxygen species (ROS), which creates oxidative stress that cancer cells cannot overcome, and by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[4][5][6]
-
Cell Cycle Arrest: Beyond G2/M arrest, different chalcone derivatives have been shown to halt the cell cycle at other phases, such as G0/G1 or S phase, preventing cancer cell proliferation.[2][7]
Performance Data: 4-(4-Bromophenyl)but-3-en-2-one in Context
While specific, extensive anticancer data for 4-(4-Bromophenyl)but-3-en-2-one is not widely published, the activity of bromo-substituted chalcones provides a strong predictive framework. The presence of a halogen, like bromine, on one of the phenyl rings is a common strategy in medicinal chemistry to enhance potency, often by increasing lipophilicity and improving target binding. Studies on related bromo-thiazole and bromo-triazole derivatives have demonstrated significant anticancer activity.[8][9]
Below is a comparative table of IC₅₀ (half-maximal inhibitory concentration) values for various chalcones against common cancer cell lines, illustrating the general potency of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Licochalcone A | HCT-116 (Colon) | 15.2 | [6] (Implied) |
| Flavokawain B | HSC-3 (Oral) | ~20 | [6] (Referenced) |
| Chalcone-Coumarin Hybrid (34) | CAl27 (Oral) | 2.96 | [1] |
| Chalcone-Coumarin Hybrid (36) | CAl27 (Oral) | 2.82 | [1] |
| 2'-hydroxy chalcone derivative | HCT116 (Colon) | Not specified, but showed efficacy | [7] |
| 4-[(E)-(Fluorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | Showed highest activity in its series | [10] |
This table is illustrative of the general anticancer potential of chalcones. Direct IC₅₀ values for 4-(4-Bromophenyl)but-3-en-2-one require specific experimental determination.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The concentration of this formazan, which is proportional to the number of living cells, is determined spectrophotometrically.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test chalcone (e.g., 4-(4-Bromophenyl)but-3-en-2-one) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Part 2: Comparative Antimicrobial Activity
Chalcones have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, making them attractive candidates for developing new antimicrobial agents to combat rising antibiotic resistance.[5][11][12]
Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial action of chalcones is often attributed to their α,β-unsaturated keto moiety.[11] Potential mechanisms include:
-
Cell Wall/Membrane Disruption: The lipophilic nature of chalcones may allow them to interfere with the bacterial cell membrane, leading to increased permeability and cell death.[5]
-
Enzyme Inhibition: Chalcones can target essential bacterial enzymes, such as DNA gyrase B or MurA transferase, which are critical for DNA replication and cell wall synthesis, respectively.[13]
-
Efflux Pump Inhibition: Some chalcones can inhibit efflux pumps, which bacteria use to expel antibiotics, potentially reversing multidrug resistance.[13]
Performance Data: A Focus on Bromo-Substituted Chalcones
The inclusion of bromine atoms in a chalcone structure has been shown to correlate with potent antimicrobial activity.[14] A recent study highlighted that a chalcone derivative containing both a bromine atom and an amino moiety exhibited the most potent antibacterial effects in its series against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14] This suggests that 4-(4-Bromophenyl)but-3-en-2-one is a promising candidate for antimicrobial screening.
The table below compares the Minimum Inhibitory Concentration (MIC) values of various chalcones against representative bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [11] |
| General Synthesized Chalcones | Gram-positive & Gram-negative bacteria | 62.5 - 1000 | [11] |
| Chalcone 3q (bromo & amino substituted) | S. aureus | < 1000 (Potent zone of inhibition) | [14] |
| Chalcone 3q (bromo & amino substituted) | E. coli | < 1000 (Potent zone of inhibition) | [14] |
| Thiazole-based Chalcones | B. cereus | 6.5-28.4 (µmol x 10⁻²/mL) | [15] |
MIC values represent the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[16]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test chalcone in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the chalcone in which there is no visible growth.
Part 3: Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Chalcones have emerged as potent anti-inflammatory agents by targeting key mediators and signaling pathways.[17][18]
Mechanism of Action: Quelling the Inflammatory Cascade
Chalcones modulate inflammation primarily by:
-
Inhibiting Pro-inflammatory Enzymes: They can suppress the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing key inflammatory mediators, nitric oxide (NO) and prostaglandins (PGE₂), respectively.[17][19]
-
Suppressing Cytokine Production: Chalcones can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[19]
-
Modulating Signaling Pathways: A critical mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[19] These pathways are master regulators of the genetic expression of many inflammatory mediators.
Caption: Chalcones inhibit inflammation by blocking the NF-κB signaling pathway.
Performance Data: Evaluating Anti-inflammatory Potential
The anti-inflammatory potential of chalcones is typically screened by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Compound/Derivative | Assay | IC₅₀ or Effect | Reference |
| Chalcone Analogue 3h | NO Production Inhibition (RAW 264.7) | Potent inhibitor; significantly suppressed iNOS/COX-2 | [19] |
| Chalcone Analogue 3l | NO Production Inhibition (RAW 264.7) | Potent inhibitor; significantly suppressed iNOS/COX-2 | [19] |
| Unsubstituted Chalcone | COX-2 Inhibition | IC₅₀ = 12.2 ± 0.8 µM | [20] |
| Acetamide-linked Chalcone (AS1-6) | COX-2 Inhibition | Superior selectivity index vs. nimesulide | [20] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test chalcone for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Reading: Allow the color to develop for 10-15 minutes at room temperature, protected from light.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Outlook
The chalcone scaffold represents a remarkably fruitful starting point for the development of novel therapeutics. The specific compound, 4-(4-Bromophenyl)but-3-en-2-one, by virtue of its bromo-substitution, is well-positioned to exhibit significant biological activity. While direct experimental data on this molecule is emerging, comparative analysis with structurally similar chalcones strongly suggests its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent. The bromine atom is a key feature, likely enhancing its efficacy through improved pharmacokinetic and pharmacodynamic properties.
For drug development professionals, 4-(4-Bromophenyl)but-3-en-2-one and its analogues warrant further investigation. The provided experimental protocols offer a robust framework for systematically evaluating its performance and elucidating its precise mechanisms of action. Future research should focus on comprehensive in vitro screening followed by in vivo efficacy and toxicity studies to fully validate its therapeutic potential.
References
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. (2023-05-10).
- Anticancer Activity of Natural and Synthetic Chalcones - MDPI.
- Special Issue “Biosynthesis and Application of Natural Compound” - MDPI.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing.
- Synthesis of Chalcones with Anticancer Activities - Scilit. (2012-05-24).
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. (2022-11-29).
- (E)-4-(4-Bromophenyl)but-3-en-2-one | Sigma-Aldrich.
- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (2024-06-26).
- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed Central.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019-04-23).
- The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC.
- Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines - ResearchGate. (2025-09-29).
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PubMed Central. (2026-01-14).
- Antibacterial mechanisms of chalcone and its derivatives. Reproduced with permission from Ref.. - ResearchGate.
- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024-12-31).
- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed.
- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017-11-20).
- Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central.
- Synthesis and Anti-inflammatory Effect of Chalcones | Journal of Pharmacy and Pharmacology | Oxford Academic.
- US9192589B2 - Chalcones as enhancer of antimicrobial agents - Google Patents.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH.
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A Comparative Guide to the Anticancer Potency of 4'-Bromochalcone and Other Substituted Chalcones
Introduction: The Chalcone Scaffold as a Privileged Structure in Oncology
Chalcones, belonging to the flavonoid family, are naturally occurring compounds abundant in edible plants.[1] Their characteristic 1,3-diphenyl-2-propen-1-one backbone serves as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The anticancer potential of chalcones stems from their ability to interact with a multitude of cellular targets, leading to the disruption of cancer cell proliferation, induction of programmed cell death (apoptosis), and regulation of key signaling pathways.[3][4]
The versatility of the chalcone structure allows for extensive modification of its two aromatic rings (conventionally named A and B rings) and the α,β-unsaturated carbonyl system. This chemical tractability has spurred the synthesis of a vast library of derivatives, with researchers aiming to enhance potency and selectivity against cancer cells. The introduction of various substituents—such as halogens, methoxy groups, or amino groups—can dramatically alter the molecule's physicochemical properties like lipophilicity and electron distribution, thereby influencing its biological activity.[1][5] This guide provides an in-depth comparison of the anticancer potency of 4'-bromochalcone against other substituted chalcones, synthesizing experimental data to elucidate structure-activity relationships (SAR) and the underlying molecular mechanisms.
Synthesis of Substituted Chalcones: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed aldol condensation between a substituted acetophenone (providing the A-ring) and a substituted benzaldehyde (providing the B-ring). The choice of reactants directly determines the substitution pattern of the final chalcone derivative.
The rationale behind using an alkali catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is its role in deprotonating the α-carbon of the acetophenone. This generates a reactive enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone structure characteristic of chalcones.
Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of 4'-Bromochalcone
This protocol describes a standard laboratory procedure for synthesizing a 4'-substituted chalcone.
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-bromoacetophenone (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Place the flask in an ice bath to control the reaction temperature. Slowly add an aqueous solution of sodium hydroxide (e.g., 60% NaOH) dropwise to the stirred mixture. The base catalyzes the condensation.
-
Reaction: After the addition of the base, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation & Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water or onto crushed ice. The chalcone product, being insoluble in water, will precipitate out as a solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crystals thoroughly with cold water to remove any remaining NaOH and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Anticancer Potency: A Structure-Activity Relationship (SAR) Analysis
The anticancer efficacy of a chalcone derivative is profoundly influenced by the nature and position of substituents on its aromatic rings. Halogen substitution, in particular, is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound, often by increasing its lipophilicity and ability to form halogen bonds.
The Influence of the 4'-Bromo Substituent
The presence of a bromine atom at the 4'-position (para-position) of the A-ring generally enhances the cytotoxic properties of the chalcone scaffold.[1] One study investigating a series of halogenated chalcones against the MCF-7 breast cancer cell line provides data that allows for a comparative analysis, although it is important to note these compounds have other substitutions as well.
| Compound ID | Structure (Substitutions) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1 | 4-chloro (B-ring), 2-methyl (A-ring) | MCF-7 | 3.66 | [6] |
| 2 | 3-bromo (A-ring), 3-bromo (B-ring) | MCF-7 | 51.05 | [6] |
| 3 | 3-chloro (A-ring), 4-bromo (B-ring) | MCF-7 | 21.62 | [6] |
| BHM | 4'-bromo (A-ring), 4-hydroxy-3-methoxy (B-ring) | T47D (Breast) | 45 µM | [7] |
| BHM | 4'-bromo (A-ring), 4-hydroxy-3-methoxy (B-ring) | HeLa (Cervical) | 53 µM | [8] |
Analysis of Experimental Data:
-
Halogen vs. No Halogen: While not shown in this specific table, studies consistently demonstrate that halogenated chalcones exhibit greater cytotoxicity than their unsubstituted parent compounds. The halogen's electron-withdrawing nature and increased lipophilicity are thought to be key factors.[9]
-
Bromo vs. Chloro: The data from compounds 1, 2, and 3 on MCF-7 cells presents a complex picture due to multiple substitutions and differing positions. However, compound 1, with a 4-chloro group, shows the highest potency (IC50 = 3.66 µg/mL).[6] Compound 3, with a 4-bromo group on the B-ring and a 3-chloro group on the A-ring, is less potent (IC50 = 21.62 µg/mL).[6] This suggests that the position of the halogen and the presence of other groups are critical determinants of activity, and a simple bromo-for-chloro substitution does not guarantee increased potency.
-
Electron-Donating vs. Electron-Withdrawing Groups: The BHM compound, which contains a 4'-bromo group, demonstrates moderate activity against T47D and HeLa cells.[7][8] Its potency is likely a composite effect of the electron-withdrawing bromo group on Ring A and the electron-donating hydroxy and methoxy groups on Ring B. The presence of hydroxyl groups, for instance, can enhance activity through hydrogen bonding interactions with biological targets.[1]
-
Positional Isomerism: The position of the substituent is crucial. Studies on brominated chalcone derivatives have shown that the placement of substituents on the rings can drastically alter the IC50 values, indicating that the overall electronic and steric profile of the molecule must be optimal for target engagement.[6]
Mechanism of Action: How 4'-Bromochalcone Induces Cancer Cell Death
The anticancer effects of 4'-bromochalcone and its derivatives are primarily executed through the induction of apoptosis and cell cycle arrest. These processes are governed by a complex network of signaling pathways.
Caption: Signaling pathway for 4'-bromochalcone-induced apoptosis and cell cycle arrest.
Induction of Apoptosis via the Intrinsic Pathway
Experimental evidence strongly suggests that brominated chalcones trigger the mitochondrial (intrinsic) pathway of apoptosis.[8]
-
Modulation of Bcl-2 Family Proteins: Studies on the 4'-bromochalcone derivative BHM show that it significantly decreases the expression of the anti-apoptotic protein Bcl-2.[7][8] Bcl-2 normally functions to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors. By suppressing Bcl-2, bromochalcones shift the balance in favor of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release and Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[10] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[10] Activated Caspase-9 subsequently cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7. These executioner caspases are responsible for dismantling the cell by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
Cell Cycle Arrest at the G2/M Checkpoint
In addition to inducing apoptosis, many chalcones, including brominated derivatives, have been shown to halt the proliferation of cancer cells by arresting the cell cycle at the G2/M transition.[7] This prevents damaged cells from entering mitosis and dividing.
-
Role of p53: The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in this process.[5] DNA damage or cellular stress induced by chalcones can lead to the stabilization and activation of p53.[5]
-
Inhibition of Mitotic Entry Proteins: Activated p53 can transcriptionally upregulate cyclin-dependent kinase inhibitors like p21. p21 then inhibits the activity of the Cyclin B1/Cdc2 complex, which is the master regulator required for entry into mitosis. By inhibiting this complex, chalcones effectively block cells in the G2 phase, preventing their division and providing an opportunity for apoptosis to be initiated.
Key Experimental Workflows
The evaluation of a compound's anticancer potency relies on a series of standardized in vitro assays. The logical flow involves an initial screening for cytotoxicity, followed by mechanistic studies to determine how the compound kills cancer cells.
Caption: Standard experimental workflow for evaluating the anticancer activity of chalcones.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to treat the cells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, typically dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the chalcone compound (e.g., at its IC50 concentration) for a specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Principle: This method uses PI to stain the DNA content of cells. Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the amount of DNA. Flow cytometry can then distinguish cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the chalcone compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PBS-based staining solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at room temperature. This step is crucial as it degrades any RNA, ensuring that PI only stains DNA.
-
PI Staining: Add PI to the cell suspension to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The chalcone scaffold represents a highly promising framework for the development of novel anticancer agents. The introduction of a bromine atom, particularly at the 4'-position of the A-ring, is a viable strategy for enhancing cytotoxic potency. Experimental data indicates that 4'-bromochalcone derivatives effectively induce apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of Bcl-2 and activation of the caspase cascade. Furthermore, they can induce a G2/M cell cycle arrest, preventing the proliferation of malignant cells.
However, a direct comparison reveals that anticancer potency is not dictated by a single substitution but by the complex interplay of the electronic and steric properties of all substituents on the chalcone backbone. While 4'-bromochalcone is a potent scaffold, achieving optimal activity requires a holistic design approach, often combining electron-withdrawing halogens with strategically placed electron-donating groups.
Future research should focus on synthesizing and testing series of monosubstituted chalcones under uniform conditions to provide clear, directly comparable SAR data. Further elucidation of the specific kinase targets and signaling nodes modulated by these compounds will be crucial for designing next-generation chalcone derivatives with improved potency and, critically, enhanced selectivity for cancer cells over normal tissue.
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Chalcones
In the landscape of medicinal chemistry, the chalcone scaffold stands out as a "privileged structure," a versatile backbone for the development of therapeutic agents targeting a wide array of diseases.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to flavonoids and are characterized by an α,β-unsaturated carbonyl system that is crucial for their biological activity.[2][3][4][5] This core structure has been extensively modified to enhance potency and selectivity, with halogenation emerging as a particularly effective strategy. This guide provides an in-depth comparison of halogenated chalcones, elucidating the nuanced relationship between the nature and position of halogen substituents and their resulting biological activities. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Rationale for Halogenation in Chalcone Design
Halogen atoms, owing to their unique electronic and steric properties, are powerful tools in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. The introduction of halogens onto the chalcone scaffold can influence several key parameters:
-
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
-
Receptor Binding: The size, electronegativity, and ability of halogens to form halogen bonds can significantly alter the binding affinity and selectivity of the chalcone for its biological target.
The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on either of the two aromatic rings (Ring A or Ring B) can lead to vastly different biological outcomes, a central theme we will explore in this guide.
Comparative Analysis of Biological Activities
The biological activities of halogenated chalcones are diverse, with prominent effects observed in anticancer, antimicrobial, anti-inflammatory, and neuroprotective arenas.[6][7] The following sections compare the structure-activity relationships (SAR) for these key therapeutic areas.
Anticancer Activity
Halogenated chalcones have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[4]
Key SAR Insights:
-
Influence of Halogen Type: Highly electronegative atoms like halogens can confer high cytotoxic activity to chalcones.[6] For instance, studies have shown that chlorine-substituted chalcones exhibit potent cytotoxic activities.[6]
-
Positional Importance: The position of the halogen substituent is critical. For example, in a series of chalcone derivatives, compounds with a halogen substituent at the meta-position of Ring B were found to inhibit cell activity more effectively than those with a para-substitution.[8] Conversely, another study indicated that a monosubstituted chalcone with a chlorine atom at the 4-position (para) of Ring B had the greatest biological activity against K562 leukemia cells.[6]
-
Combined Effects: The presence of a 4-chloro group on Ring B in conjunction with a methoxy group on Ring A can influence electronic effects and cytotoxic activity.[9]
Data Summary: Anticancer Activity of Halogenated Chalcones
| Compound ID | Ring A Substitution | Ring B Substitution | Cell Line | IC50 (µM) | Reference |
| 4q | - | 4-Cl | Various | 2.08 - 22.64 | [9] |
| 4v | - | 2-Cl, 4-F | Various | 2.08 - 22.64 | [9] |
| 4n | 4-OCH3 | 4-Cl | Various | 36.97 - 74.51 | [9] |
| F09 | - | 4-Cl | K562 | Most Active | [6] |
| F07 | - | 3,4-diCl | K562 | Active | [6] |
Antimicrobial Activity
The α,β-unsaturated carbonyl moiety in chalcones is a key pharmacophore for their antimicrobial effects.[3] Halogenation can further enhance this activity.
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly halogens and nitro groups, at the para position of the aromatic ring has been shown to significantly increase antimicrobial activity.[10]
-
Specific Halogen Effects: In a series of pyrazine-based chalcones, 2-chloro derivatives showed the highest inhibitory effect on Staphylococcus species.[11] Non-alkylated derivatives with 2-bromo or 2-chloro substitution demonstrated antifungal activity against Candida glabrata and Trichophyton interdigitale.[11]
-
Heterocyclic Scaffolds: Chalcones containing a 5-chlorothiophene moiety have been synthesized and evaluated for their antimicrobial properties, with a para-fluoro substituent on the phenyl ring exhibiting elevated activity.[12]
Monoamine Oxidase (MAO) Inhibition
Certain halogenated chalcones have emerged as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
Key SAR Insights:
-
Positional Selectivity: The orientation of halogen atoms on Ring B significantly affects MAO-B inhibition, with substitution at the ortho position being particularly influential.[13]
-
Potency: A dimethoxy-chalcone with a chlorine group at the ortho position of Ring B (compound DM2) was found to be the most potent MAO-B inhibitor with an IC50 value of 0.067 µM.[13] Another compound with an ortho-fluorine substitution (DM18) also showed significant inhibition (IC50 = 0.118 µM).[13]
-
Selectivity: Many of the synthesized dimethoxy-halogenated chalcones displayed greater inhibitory action against MAO-B than MAO-A.[13]
Data Summary: MAO-B Inhibition by Halogenated Chalcones
| Compound ID | Ring B Halogen Substitution | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| DM2 | 2-Cl | 0.067 | 93.88 | [13] |
| DM18 | 2-F | 0.118 | >338.98 | [13] |
| DM3 | 3-Cl | 0.130 | - | [13] |
| DM6 | 2,4-diCl | 0.148 | - | [13] |
| DM17 | 4-F | 0.146 | - | [13] |
| DM5 | 4-Cl | 0.161 | - | [13] |
Antioxidant Activity
Halogenated chalcones also exhibit promising antioxidant properties, which are important for combating oxidative stress-related diseases.
Key SAR Insights:
-
Halogen Type and Position: A study on various halogen-substituted chalcones revealed that 2-bromo, 2-fluoro, and 4-fluoro substituted chalcones had better radical scavenging activity than chlorine-substituted ones.[6]
-
Most Active Compound: The compound 2-bromo-4'-methoxy chalcone was identified as having the highest antioxidant activity in several in vitro assays.[6]
-
Least Active Compound: Conversely, 2-chloro-4'-methoxy chalcone showed poor antioxidant activity.[6]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis and a key biological evaluation of halogenated chalcones.
Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between an appropriate acetophenone and a substituted benzaldehyde.[8][14][15][16]
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of halogenated chalcones.
Step-by-Step Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of the substituted acetophenone in a suitable solvent such as ethanol or a mixture of methanol and ethanol.[16]
-
Addition of Aldehyde: To the stirred solution, add one equivalent of the corresponding halogenated benzaldehyde.[16]
-
Initiation of Condensation: Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.[14][16]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (typically 4-24 hours).[8][16] Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 10% HCl) to neutralize the excess base and precipitate the crude chalcone.[16]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Final Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure halogenated chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14][17][18]
Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[19][20]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of approximately 2 x 10³ cells per well in 100 µL of complete culture medium.[20]
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.[20]
-
Compound Treatment: Prepare serial dilutions of the halogenated chalcone compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.2% DMSO) and a positive control (a known cytotoxic drug).[20]
-
Incubation: Incubate the treated cells for 48 hours under the same conditions as in step 2.[20]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (typically 1 mg/mL in serum-free medium) to each well.[20]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and In Silico Insights
The biological effects of halogenated chalcones are often attributed to their interaction with various cellular targets. For instance, in cancer, they can induce apoptosis and inhibit cell cycle progression.[2] Molecular docking studies provide valuable insights into the potential binding modes of these compounds with their target proteins.[13][21][22][23][24] For example, docking studies of MAO-B inhibitors revealed that the halogenated aromatic ring of the chalcone fits into a hydrophobic pocket of the enzyme.[13]
Illustrative Signaling Pathway: Chalcone-Induced Apoptosis
Caption: A potential pathway for chalcone-induced apoptosis.
Conclusion and Future Perspectives
Halogenation is a powerful and versatile strategy for optimizing the biological activity of chalcones. The type and position of the halogen substituent exert a profound influence on the potency and selectivity of these compounds across a range of therapeutic targets. This guide has provided a comparative overview of the structure-activity relationships of halogenated chalcones, supported by experimental data and detailed protocols. Future research should continue to explore the vast chemical space of halogenated chalcones, employing a combination of rational design, combinatorial synthesis, and high-throughput screening to identify novel drug candidates with improved therapeutic profiles. Further elucidation of their mechanisms of action will be crucial for their translation into clinical applications.
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Rojas, J., et al. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9), 1896-1904. [Link]
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Singh, A., et al. (2023). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Cosmetics, 10(4), 110. [Link]
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Kumar, S., et al. (2019). Microwave assisted synthesis of chalcone and its polycyclic heterocyclic analogues as promising antibacterial agents: In vitro, in silico and DFT studies. Journal of Molecular Structure, 1190, 15-26. [Link]
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Li, Y., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(39), 25039-25056. [Link]
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A Comparative Guide to the Reactivity of 4-(4-Bromophenyl)but-3-en-2-one in Michael Additions
This guide provides an in-depth analysis of the reactivity of 4-(4-Bromophenyl)but-3-en-2-one as a Michael acceptor. It is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this substrate in conjugate addition reactions. We will explore the underlying electronic and steric factors governing its reactivity and present a comparative analysis supported by experimental data from the literature.
Introduction to the Michael Addition and the Substrate
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[2] This reaction's versatility and tendency to form new stereocenters have made it invaluable in the synthesis of complex molecules, including pharmaceuticals.
The substrate of interest, 4-(4-Bromophenyl)but-3-en-2-one, is a chalcone derivative. Chalcones are characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Their reactivity in Michael additions is of significant interest due to their prevalence as scaffolds in medicinally active compounds.[3][4]
A Note on Nomenclature and Structure: The IUPAC name 4-(4-Bromophenyl)but-3-en-2-one technically describes an unconjugated ketone. However, in the context of Michael additions, which are characteristic of conjugated systems, it is overwhelmingly likely that the intended substrate is the thermodynamically more stable conjugated isomer, (E)-4-(4-Bromophenyl)but-3-en-2-one . This guide will proceed with the analysis of this α,β-unsaturated ketone.
The Mechanism and Factors Influencing Reactivity
The Michael addition proceeds via a three-step mechanism: 1) formation of a nucleophile (often an enolate), 2) nucleophilic attack at the β-carbon of the acceptor, and 3) protonation of the resulting enolate to yield the final product. The electrophilicity of the β-carbon is the primary driver of the reaction rate. This electrophilicity is governed by two main factors:
-
Electronic Effects: The polarization of the α,β-unsaturated system by the electron-withdrawing carbonyl group creates a partial positive charge on the β-carbon. Substituents on the aromatic rings can further modulate this charge. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the β-carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease it.
-
Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction.
Caption: General mechanism of the Michael addition reaction.
Comparative Reactivity Analysis of 4-(4-Bromophenyl)but-3-en-2-one
The reactivity of 4-(4-Bromophenyl)but-3-en-2-one is primarily influenced by the electronic nature of the 4-bromo substituent on the phenyl ring.
Electronic Effect of the Bromo Substituent
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is strongest at the ipso-carbon.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring, donating electron density.
For halogens, the inductive effect generally outweighs the resonance effect. Therefore, the 4-bromophenyl group acts as a net electron-withdrawing group, albeit a moderately deactivating one. This withdrawal of electron density from the conjugated system increases the partial positive charge on the β-carbon, making the molecule more electrophilic and thus more reactive in Michael additions compared to the unsubstituted chalcone.
Caption: Influence of substituents on β-carbon electrophilicity.
Comparison with Other Substituted Chalcones
To contextualize the reactivity of 4-(4-Bromophenyl)but-3-en-2-one, we can compare it to chalcones with both electron-donating and stronger electron-withdrawing groups.
-
vs. Electron-Donating Groups (e.g., 4-Methyl, 4-Methoxy): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They decrease the electrophilicity of the β-carbon, making these chalcones less reactive towards Michael donors. Experimental evidence confirms that chalcones with electron-donating groups react more slowly than those with electron-withdrawing groups.[4][5]
-
vs. Stronger Electron-Withdrawing Groups (e.g., 4-Nitro): A nitro group (-NO₂) is a powerful electron-withdrawing group due to both strong inductive and resonance effects. Consequently, 4-nitrochalcone is significantly more electrophilic at the β-position and reacts much faster in Michael additions than 4-bromochalcone.[5]
Supporting Experimental Data
The following table summarizes findings from the literature on the Michael addition of various nucleophiles to substituted chalcones. While reaction conditions may vary between studies, the general trend in reactivity is evident.
| Michael Acceptor (Chalcone) | Substituent (R) | Electronic Effect | Nucleophile | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Phenylbut-3-en-2-one | -H | Neutral | Diethyl Malonate | NiCl₂/Sparteine, Toluene, 25°C | 5 h | 90 | [1] |
| 4-(4-Methyl phenyl)but-3-en-2-one | -CH₃ | Electron-Donating | Diethyl Malonate | NiCl₂/Sparteine, Toluene, 25°C | 5 h | 85 | [1] |
| 4-(4-Methoxy phenyl)but-3-en-2-one | -OCH₃ | Electron-Donating | Diethyl Malonate | NiCl₂/Sparteine, Toluene, 25°C | 5 h | 82 | [1] |
| 4-(4-Bromo phenyl)but-3-en-2-one | -Br | Electron-Withdrawing | Diethyl Malonate | NiCl₂/Sparteine, Toluene, 25°C | 5 h | 91 | [1] |
| 4-(4-Chloro phenyl)but-3-en-2-one | -Cl | Electron-Withdrawing | Diethyl Malonate | NiCl₂/Sparteine, Toluene, 25°C | 5 h | 88 | [1] |
| 4-(4-Nitro phenyl)but-3-en-2-one | -NO₂ | Strong EWG | Malononitrile | I₂/K₂CO₃, MeOH, RT | 1.5 h | 96 | [5] |
This table is a compilation of data from different sources and should be used for qualitative comparison of reactivity trends.
As the data illustrates, chalcones with electron-withdrawing groups (-Br, -Cl, -NO₂) generally provide higher yields in shorter reaction times compared to those with electron-donating groups (-CH₃, -OCH₃), confirming the predicted reactivity trend.
Experimental Protocol: Michael Addition of Malononitrile to 4-(4-Bromophenyl)but-3-en-2-one
This protocol is a representative procedure for the base-catalyzed Michael addition of an active methylene compound to our substrate of interest. The use of a catalytic amount of a mild base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions.[5]
Materials:
-
4-(4-Bromophenyl)but-3-en-2-one (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol)
-
Methanol (MeOH) (5 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-(4-Bromophenyl)but-3-en-2-one (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 5 mL of methanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add potassium carbonate (0.1 mmol) to the solution. The choice of a mild inorganic base like K₂CO₃ is effective for activating the malononitrile nucleophile without promoting polymerization or retro-Michael reactions.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the chalcone spot indicates the completion of the reaction. Chalcones with electron-withdrawing groups are expected to react relatively quickly, often within 2-3 hours.[5]
-
Workup: a. Once the reaction is complete, add 10 mL of deionized water to the flask and transfer the mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Michael adduct.
Caption: Workflow for the Michael addition experiment.
Conclusion
4-(4-Bromophenyl)but-3-en-2-one is an effective Michael acceptor. The presence of the 4-bromo substituent moderately enhances its reactivity compared to unsubstituted chalcone due to a net electron-withdrawing effect. Its reactivity is lower than that of chalcones bearing strongly electron-withdrawing groups like a nitro group, but significantly higher than those with electron-donating substituents. This predictable reactivity profile, grounded in fundamental electronic principles, allows for the rational design of synthetic routes utilizing this versatile building block.
References
-
Marotta, E., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. [Link]
-
Chopade, M. U., & Wagh, S. J. (2018). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: An Indian Journal. [Link]
-
Al-Jaber, N. A., et al. (2012). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society. [Link]
-
Li, J. T., et al. (2005). Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ChemInform. [Link]
-
Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry. [Link]
-
Sridevi, C., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advances in Chemical Sciences. [Link]
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Kálai, T., et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules. [Link]
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Shaik, A. B., et al. (2020). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]
-
Verma, A., et al. (2023). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. Pharmaceuticals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
